Product packaging for Isobutamben(Cat. No.:CAS No. 94-14-4)

Isobutamben

Cat. No.: B1672220
CAS No.: 94-14-4
M. Wt: 193.24 g/mol
InChI Key: PUYOAVGNCWPANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. Mepivacaine is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1672220 Isobutamben CAS No. 94-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOAVGNCWPANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023170
Record name Isocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-14-4
Record name Isobutyl p-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutamben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutamben
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutamben
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-amino-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutamben
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTAMBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Presumed Mechanism of Action of Isobutamben on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific interaction of isobutamben with voltage-gated sodium channels is limited in publicly available scientific literature. This guide, therefore, presents a presumed mechanism of action based on the well-established pharmacology of local anesthetics, particularly those with structural similarities to this compound. The principles and experimental methodologies described are foundational to the study of local anesthetic-ion channel interactions and are presented to guide future research and understanding of this compound's properties.

Introduction to Voltage-Gated Sodium Channels and Local Anesthesia

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The influx of sodium ions through open VGSCs causes membrane depolarization, which is the rising phase of an action potential.[1]

Local anesthetics are a class of drugs that reversibly block nerve conduction, resulting in a temporary loss of sensation in a specific area.[1] Their primary molecular target is the VGSC. By inhibiting the function of these channels, local anesthetics prevent the generation and propagation of nerve impulses, thereby blocking the transmission of pain signals.

This compound, as a local anesthetic, is presumed to share this mechanism of action. This guide synthesizes the current understanding of local anesthetic interactions with VGSCs to infer the specific mechanism of action for this compound.

Presumed Mechanism of Action of this compound

The prevailing hypothesis for the mechanism of action of local anesthetics, which is extended to this compound, is the state-dependent blockade of voltage-gated sodium channels.

State-Dependent Binding

Local anesthetics exhibit a higher affinity for the open and inactivated states of VGSCs compared to the resting state. This phenomenon is known as state-dependent binding. Consequently, the degree of channel blockade is greater in nerves that are firing at a higher frequency, a property termed "use-dependent" or "phasic" block. During rapid firing, a larger proportion of VGSCs are in the open and inactivated states, providing more high-affinity binding sites for the drug.

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Resting->Open Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Open->Inactivated Blocked_Open Blocked Open State Open->Blocked_Open This compound (High Affinity) Open->Blocked_Open Inactivated->Resting Repolarization Inactivated->Resting Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated This compound (High Affinity) Inactivated->Blocked_Inactivated

Figure 1: State-dependent binding of this compound to VGSCs.

Molecular Binding Site

It is widely accepted that local anesthetics bind to a receptor site within the inner pore of the VGSC. This binding site is thought to be formed by amino acid residues located on the S6 transmembrane segments of the channel's domains III and IV. For its structural analogs, it is the protonated form of the molecule that is believed to access this binding site from the intracellular side of the neuronal membrane. The binding of this compound is presumed to stabilize the open and inactivated, non-conducting conformations of the channel, thereby inhibiting its function.

An alternative hypothesis suggests that rather than physically occluding the pore, the presence of the positively charged local anesthetic molecule within the pore electrostatically repels the influx of sodium ions, thus preventing current flow.

Quantitative Data from Structurally Analogous Compounds

CompoundPreparationIC50 (µM) for Tonic BlockIC50 (µM) for Phasic BlockReference
LidocaineRat skeletal muscle fibers~1000~100Frelin et al., 1986
BupivacaineRat cardiac myocytes~10~1Clarkson & Hondeghem, 1985
RopivacaineRat dorsal root ganglion neurons~150~20Kanai et al., 1997

Note: The IC50 values can vary significantly depending on the experimental conditions, tissue type, and stimulation frequency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of local anesthetics with voltage-gated sodium channels. These protocols would be applicable for future studies on this compound.

Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on ion channels.

Objective: To measure the effect of this compound on the ionic currents flowing through voltage-gated sodium channels in isolated cells.

Methodology:

  • Cell Preparation: A suitable cell line expressing the desired subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with the NaV1.7 gene) is cultured.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents in the absence and presence of varying concentrations of this compound.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on channel kinetics, including activation, inactivation, and recovery from inactivation. The concentration-response relationship is used to calculate the IC50 value.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell Cell Culture (e.g., HEK293 with NaV1.7) Seal Giga-seal Formation Cell->Seal Pipette Pipette Fabrication and Filling Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Voltage Apply Voltage Protocol WholeCell->Voltage Record Record Sodium Currents Voltage->Record Analyze Analyze Channel Kinetics Record->Analyze IC50 Calculate IC50 Analyze->IC50

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in drug binding.

Objective: To identify the amino acid residues in the voltage-gated sodium channel that are critical for the binding of this compound.

Methodology:

  • Mutation Design: Based on homology modeling with other local anesthetic binding sites, specific amino acid residues in the S6 segments of the sodium channel are selected for mutation (e.g., substituting a phenylalanine with an alanine).

  • Mutagenesis: The gene encoding the sodium channel is modified to incorporate the desired mutation.

  • Expression: The mutated channel is expressed in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).

  • Electrophysiological Recording: Patch-clamp electrophysiology is performed on cells expressing the mutated channel to determine the effect of the mutation on the potency of this compound. A significant reduction in potency suggests that the mutated residue is involved in binding.

Structure-Activity Relationships

The chemical structure of local anesthetics plays a critical role in their activity. For phenylacetamide-based sodium channel blockers, several structural features have been shown to be important for potency:

  • Lipophilicity of the Amine: Increased lipophilicity of the amine portion of the molecule tends to increase the potency of Na+ channel blockade.

  • Phenyl Ring: The presence of a phenyl ring near the amine group enhances inhibitory potency.

  • Spacer Length: A three-carbon spacer between the amide and the amine is considered optimal.

  • Amide Linkage: A secondary amide linkage is generally preferred over a tertiary amide.

These relationships provide a framework for understanding how the specific chemical structure of this compound contributes to its presumed mechanism of action and for the design of novel, more effective local anesthetics.

Conclusion

While direct experimental evidence is needed for a definitive understanding, the mechanism of action of this compound on voltage-gated sodium channels is strongly presumed to follow the well-established principles of local anesthetic pharmacology. It is hypothesized to act as a state- and use-dependent blocker, with a higher affinity for the open and inactivated states of the channel. The binding site is likely located within the inner pore of the channel, and its interaction stabilizes the non-conducting conformations, thereby inhibiting nerve impulse propagation. Future research employing techniques such as patch-clamp electrophysiology and site-directed mutagenesis on this compound will be crucial to validate and refine this presumed mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyl 4-aminobenzoate (also known as Isobutamben), a key active pharmaceutical ingredient. The data and methodologies presented are intended to support research, development, and quality control activities.

Introduction

Isobutyl 4-aminobenzoate (CAS No: 94-14-4) is an organic compound classified as an ester of 4-aminobenzoic acid and isobutanol.[1] It functions as a local anesthetic, belonging to the same class of amino acid esters as benzocaine and procaine.[2][3] Its mechanism of action involves blocking nerve conduction by inhibiting voltage-gated sodium channels.[3][4] Due to its low water solubility, it is primarily utilized in topical preparations for surface anesthesia of the skin and mucous membranes. It is also used in sunscreen formulations for its ability to absorb ultraviolet light.

Physicochemical Properties

The physicochemical characteristics of a compound are critical to its formulation, delivery, and biological activity. The properties of isobutyl 4-aminobenzoate are summarized below.

This table outlines the fundamental identification and physical state information for isobutyl 4-aminobenzoate.

PropertyValueReference(s)
Chemical Name Isobutyl 4-aminobenzoate
Synonyms This compound, 2-methylpropyl 4-aminobenzoate, Cycloform, Isocaine
CAS Number 94-14-4
Molecular Formula C₁₁H₁₅NO₂
Appearance White to light yellow crystalline powder or scales.
Purity >98.0% (by GC)

This table presents key quantitative data that influences the compound's behavior in various environments.

PropertyValueReference(s)
Molecular Weight 193.24 g/mol
Melting Point 63.0 to 66.0 °C
Boiling Point (rough estimate) 329.46 °C
Density (rough estimate) 1.0945 g/cm³
Water Solubility Almost insoluble / 0.00 M
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, acetone
pKa (predicted) 2.33 ± 0.10
LogP (XLogP3) 2.66280
Topological Polar Surface Area (PSA) 52.32 Ų

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to a solid organic compound like isobutyl 4-aminobenzoate.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry isobutyl 4-aminobenzoate is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated digital melting point apparatus).

  • Heating: The bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Purity Indication: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Objective: To assess the solubility of isobutyl 4-aminobenzoate in various solvents.

Methodology:

  • Sample Preparation: A small, pre-weighed amount of the compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added to the test tube in small portions.

  • Mixing: After each addition, the test tube is vigorously agitated for a set period (e.g., 60 seconds) to facilitate dissolution.

  • Observation: The mixture is visually inspected. The compound is classified as:

    • Soluble: If it forms a clear, homogeneous solution.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If the solid remains as a separate phase.

  • pH Check (for aqueous solutions): For water solubility tests, the pH of the resulting solution can be checked with pH paper to identify any acidic or basic properties.

Objective: To measure the lipophilicity of isobutyl 4-aminobenzoate by determining its partition coefficient between n-octanol and water.

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then allowed to separate completely.

  • Compound Dissolution: A known amount of isobutyl 4-aminobenzoate is dissolved in one of the phases (typically n-octanol).

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient time (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium. The apparatus is then left undisturbed for phase separation.

  • Phase Separation and Analysis: The n-octanol and aqueous layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow and Physicochemical Relationships

The primary method for synthesizing isobutyl 4-aminobenzoate is through the Fischer esterification of 4-aminobenzoic acid with isobutanol, catalyzed by a strong acid. The workflow below illustrates this process and the relationship between the reactants and the final product's properties.

G PABA 4-Aminobenzoic Acid (PABA) (Solid, Carboxylic Acid) Reaction Fischer Esterification (Reflux) PABA->Reaction Reactant Isobutanol Isobutanol (Liquid, Primary Alcohol) Isobutanol->Reaction Reactant (in excess) Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Protonates Carbonyl Workup Neutralization & Extraction (e.g., with Na₂CO₃ solution) Reaction->Workup Crude Product Mixture Purification Purification (Recrystallization) Workup->Purification Precipitated Crude Ester Product Isobutyl 4-Aminobenzoate (Crystalline Solid) Purification->Product Pure Product

Synthesis Workflow for Isobutyl 4-Aminobenzoate.

The diagram above outlines the Fischer esterification process. 4-aminobenzoic acid and an excess of isobutanol are heated under reflux with a strong acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. After the reaction, a workup procedure involving neutralization with a base like sodium carbonate is performed to remove the acid catalyst and any unreacted PABA, causing the water-insoluble ester to precipitate. Finally, purification via recrystallization yields the final crystalline product with its characteristic physicochemical properties.

References

Synthesis of High-Purity Isobutamben: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity isobutamben (isobutyl p-aminobenzoate), a key intermediate in the pharmaceutical and cosmetic industries. This document details two robust synthesis methodologies, provides in-depth experimental protocols, and outlines analytical techniques for purity assessment. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound, the isobutyl ester of p-aminobenzoic acid (PABA), is a valuable organic compound with applications as a precursor for various active pharmaceutical ingredients and as a UV-absorbing agent.[1] The demand for high-purity this compound necessitates well-defined and reproducible synthesis and purification strategies. This guide explores two primary synthetic routes: the direct Fischer esterification of PABA with isobutanol and a two-step pathway involving the reduction of an intermediate, isobutyl p-nitrobenzoate.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are detailed below. Each offers distinct advantages and considerations regarding starting materials, reaction conditions, and impurity profiles.

Pathway 1: Fischer Esterification of p-Aminobenzoic Acid

The most direct route to this compound is the Fischer esterification of p-aminobenzoic acid with isobutanol. This is an acid-catalyzed equilibrium reaction where the use of excess isobutanol can drive the reaction towards the product, maximizing the yield.[1][2]

Fischer_Esterification PABA p-Aminobenzoic Acid Protonated_Carbonyl Protonated Intermediate PABA->Protonated_Carbonyl Protonation Isobutanol Isobutanol Tetrahedral_Intermediate Tetrahedral Intermediate Isobutanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->PABA Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Isobutanol This compound This compound Tetrahedral_Intermediate->this compound Dehydration Water Water Tetrahedral_Intermediate->Water

Caption: Fischer Esterification Pathway for this compound Synthesis.

Pathway 2: Reduction of Isobutyl p-Nitrobenzoate

An alternative route involves a two-step process beginning with the esterification of p-nitrobenzoic acid with isobutanol to form isobutyl p-nitrobenzoate. The nitro group of this intermediate is then reduced to an amine, yielding the final this compound product. This pathway can be advantageous if the starting p-nitrobenzoic acid is more readily available or if purification is simplified by avoiding potential side reactions of the amino group during esterification.

Reduction_Pathway pNBA p-Nitrobenzoic Acid Ester_Intermediate Isobutyl p-Nitrobenzoate pNBA->Ester_Intermediate Esterification Isobutanol Isobutanol Isobutanol->Ester_Intermediate This compound This compound Ester_Intermediate->this compound Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Ester_Intermediate

Caption: Two-Step Synthesis of this compound via Reduction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of high-purity this compound.

Protocol 1: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar benzoate esters, such as benzocaine.[1][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Aminobenzoic Acid137.1413.7 g0.1
Isobutanol74.1274.1 g (99 mL)1.0
Sulfuric Acid (conc.)98.085.4 mL0.1
Sodium Carbonate (10% aq. solution)105.99As needed-
Ligroin (for recrystallization)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 13.7 g of p-aminobenzoic acid and 99 mL of isobutanol.

  • Stir the mixture to dissolve the solid.

  • Slowly and carefully add 5.4 mL of concentrated sulfuric acid to the stirring mixture. A precipitate may form.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

  • While stirring, slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. Effervescence will be observed.

  • The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ligroin to yield colorless needles.

  • Dry the purified crystals in a desiccator.

Expected Yield and Purity:

ParameterValue
Theoretical Yield19.3 g
Expected Actual Yield75-85%
Melting Point64-66 °C
Purity (by HPLC)>99%
Protocol 2: Reduction of Isobutyl p-Nitrobenzoate

This protocol is based on a patented method for this compound synthesis.

Step 1: Synthesis of Isobutyl p-Nitrobenzoate

(The synthesis of isobutyl p-nitrobenzoate follows a similar Fischer esterification procedure as described in 3.1, using p-nitrobenzoic acid as the starting material. This intermediate should be purified before proceeding to the reduction step.)

Materials and Reagents for Reduction:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Isobutyl p-Nitrobenzoate223.2322.3 g0.1
Tin(II) Chloride (SnCl₂)189.6056.9 g0.3
Hydrochloric Acid (conc.)36.46~50 mL-
Sodium Hydroxide Solution40.00As needed-
Ligroin (for recrystallization)-As needed-

Procedure:

  • Dissolve 22.3 g of isobutyl p-nitrobenzoate in approximately 100 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of 56.9 g of tin(II) chloride in ~50 mL of concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the ethanolic solution of the nitro-ester.

  • Heat the mixture on a water bath until the reaction is complete (disappearance of the starting material by TLC).

  • Cool the reaction mixture in an ice bath and carefully make it alkaline by the addition of a concentrated sodium hydroxide solution.

  • The crude this compound will separate. Filter the product and wash it with water.

  • For further purification, the crude product can be dissolved in 10% sulfuric acid and the resulting sulfate salt can be isolated. The free ester is then regenerated by the addition of an alkali.

  • The final product is purified by recrystallization from ligroin.

  • Dry the purified product.

Purity Analysis

To ensure the high purity of the synthesized this compound, a combination of analytical techniques should be employed.

Purity_Analysis_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product MP_Analysis Melting Point Analysis Purified_Product->MP_Analysis HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis GCMS_Analysis GC-MS Analysis Purified_Product->GCMS_Analysis NMR_Analysis ¹H NMR Spectroscopy Purified_Product->NMR_Analysis High_Purity_Product High-Purity this compound (>99%) MP_Analysis->High_Purity_Product HPLC_Analysis->High_Purity_Product GCMS_Analysis->High_Purity_Product NMR_Analysis->High_Purity_Product

Caption: Workflow for the Purification and Analysis of this compound.

Analytical Methods:

TechniquePurposeTypical Parameters/Results
Melting Point Preliminary purity assessmentSharp melting point range, e.g., 64-66 °C.
HPLC Quantitative purity determination and impurity profilingReversed-phase C18 column, mobile phase of acetonitrile/water, UV detection at ~280 nm.
GC-MS Identification of volatile impurities and confirmation of product identityCapillary column, temperature programming, mass spectrometry for structural confirmation.
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks for aromatic, isobutyl, and amine protons.

Disclaimer: The experimental protocols and expected results provided in this guide are based on established chemical principles and data from analogous reactions. Actual results may vary depending on the specific experimental conditions and the purity of the reagents used. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Solubility of Isobutamben in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben, also known as isobutyl p-aminobenzoate, is an ester of p-aminobenzoic acid and isobutanol. It finds applications in the pharmaceutical and cosmetic industries, notably as a topical anesthetic and a UV filter. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification processes, and analytical method development.

This compound: Physical and Chemical Properties

PropertyValue
Chemical Name Isobutyl 4-aminobenzoate
Synonyms This compound, Isocaine, Cycloform
CAS Number 94-14-4
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White, crystalline scales
Melting Point 64.5 - 65 °C[1][2]

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in various organic solvents can be qualitatively summarized as follows. This information is crucial for initial solvent screening in formulation and experimental design.

SolventQualitative Solubility
EthanolSoluble[1][3]
MethanolSoluble
AcetoneSoluble[1]
Ethyl AcetateSoluble
Diethyl EtherSoluble
ChloroformSoluble
DichloromethaneSoluble
BenzeneSoluble
HexaneSparingly Soluble to Insoluble
Olive OilSoluble
WaterAlmost insoluble/Slightly soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations to accurately quantify the amount of dissolved solute in the samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent from the measured concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and its application in a research and development context.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess this compound add_to_vial Combine in sealed vial prep_solute->add_to_vial prep_solvent Measure known volume of solvent prep_solvent->add_to_vial shake Agitate at constant temperature (e.g., 24-72 hours) add_to_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter dilute Dilute sample for analysis filter->dilute hplc Analyze by validated HPLC method dilute->hplc quantify Quantify using calibration curve hplc->quantify calculate Calculate solubility (e.g., mg/mL, mol/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

logical_workflow Logical Workflow for Solvent Selection and Application cluster_application Application define_need Define Application Need (e.g., Formulation, Crystallization) lit_search Literature Search for Qualitative/Quantitative Data define_need->lit_search solvent_screen Initial Solvent Screening (based on polarity, safety, etc.) lit_search->solvent_screen exp_determination Perform Experimental Solubility Determination solvent_screen->exp_determination data_analysis Analyze and Tabulate Quantitative Solubility Data exp_determination->data_analysis formulation Formulation Development data_analysis->formulation purification Purification/Crystallization Process Design data_analysis->purification analytical Analytical Method Development data_analysis->analytical optimization Process Optimization formulation->optimization purification->optimization analytical->optimization

Caption: Logical workflow for solvent selection and utilization of solubility data.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively published, this guide provides a foundational understanding of its qualitative solubility and a robust experimental framework for its quantitative determination. For researchers and professionals in drug development, the ability to accurately determine the solubility of active pharmaceutical ingredients like this compound is a critical step in the successful design and implementation of formulations and manufacturing processes. The provided protocols and workflows are intended to facilitate this essential aspect of pharmaceutical science.

References

Spectroscopic Characterization of Isobutamben: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isobutamben (Isobutyl p-aminobenzoate), a local anesthetic. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental protocols, and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.86Doublet2H8.7Ar-H (ortho to -COO)
6.64Doublet2H8.7Ar-H (ortho to -NH₂)
4.11Broad Singlet2H--NH₂
4.05Doublet2H6.6-OCH₂-
2.05Multiplet1H--CH(CH₃)₂
1.00Doublet6H6.7-CH(CH₃)₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
166.8C=O
150.9Ar-C (para to -COO)
131.6Ar-CH (ortho to -COO)
119.9Ar-C (ipso to -COO)
113.8Ar-CH (ortho to -NH₂)
70.8-OCH₂-
28.1-CH(CH₃)₂
19.2-CH(CH₃)₂
Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Parameters:

  • Instrument: Bruker AVANCE III HD 400 MHz spectrometer (or equivalent).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

    • Spectral Width: 8223.7 Hz

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038.5 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3435, 3350StrongN-H stretching (asymmetric and symmetric)
2965MediumC-H stretching (aliphatic)
1680StrongC=O stretching (ester)
1605, 1515StrongC=C stretching (aromatic)
1275StrongC-O stretching (ester)
1170StrongC-N stretching
845Strongp-disubstituted benzene C-H bend (out-of-plane)
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

2.1.1. Sample Preparation:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.1.2. Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Measurement Mode: Transmittance.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
19335[M]⁺ (Molecular Ion)
137100[H₂NC₆H₄CO]⁺ (4-aminobenzoyl cation)
12045[H₂NC₆H₄]⁺
9230[C₆H₄NH₂]⁺
6525[C₅H₅]⁺
5740[C₄H₉]⁺ (isobutyl cation)
Fragmentation Pathway

Upon electron ionization, this compound undergoes characteristic fragmentation. The molecular ion at m/z 193 is observed. The base peak at m/z 137 is due to the highly stable 4-aminobenzoyl cation, formed by the cleavage of the ester bond. Further fragmentation of the aromatic portion leads to ions at m/z 120 and 92. The peak at m/z 57 corresponds to the isobutyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

3.2.1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.

3.2.2. Instrumentation and Parameters:

  • GC System: Agilent 7890B GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS System: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

In Vitro Nerve Block Efficacy of Isobutamben: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Mechanism of Local Anesthesia

Local anesthetics achieve their effect by reversibly blocking the transmission of nerve impulses. This is primarily accomplished by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav) in the neuronal cell membrane[2][3]. By binding to a specific site within the channel, these drugs prevent the depolarization necessary for the propagation of an action potential, thereby blocking the sensation of pain[1][2]. The efficacy of a local anesthetic is therefore directly related to its affinity for and ability to block these sodium channels.

The general molecular structure of local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a tertiary amine. This structure allows them to exist in both charged and uncharged forms, a key property for their mechanism of action. The uncharged form allows the molecule to cross the nerve sheath and cell membrane, while the charged, protonated form is thought to be more active in blocking the sodium channel from the intracellular side.

Signaling Pathway of a Nerve Action Potential

The following diagram illustrates the basic signaling pathway of a nerve action potential, which is the target of local anesthetics like Isobutamben.

RestingState Resting State (Polarized Membrane) Stimulus Noxious Stimulus Depolarization Depolarization (Na+ channels open, Na+ influx) Stimulus->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Repolarization Repolarization (Na+ channels inactivate, K+ efflux) ActionPotential->Repolarization Hyperpolarization Hyperpolarization Repolarization->Hyperpolarization ReturnToResting Return to Resting State Hyperpolarization->ReturnToResting ReturnToResting->RestingState cluster_prep Cell Preparation cluster_ep Patch-Clamp Electrophysiology cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing NaV channels Dissociation Dissociate cells CellCulture->Dissociation Plating Plate cells for recording Dissociation->Plating Patching Establish whole-cell patch-clamp Plating->Patching Baseline Record baseline Na+ current Patching->Baseline DrugApp Apply varying concentrations of this compound Baseline->DrugApp RecordEffect Record Na+ current at each concentration DrugApp->RecordEffect Inhibition Calculate % inhibition RecordEffect->Inhibition CurveFit Fit concentration-response curve Inhibition->CurveFit IC50 Determine IC50 value CurveFit->IC50

References

An In-Depth Technical Guide to the Structure-Activity Relationship of Isobutamben and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isobutamben and related p-aminobenzoic acid ester local anesthetics. It delves into their mechanism of action, the influence of structural modifications on anesthetic potency and duration, and the experimental methodologies used for their evaluation.

Introduction to this compound and Local Anesthetics

This compound, or isobutyl p-aminobenzoate, is a local anesthetic belonging to the aminoester class of drugs.[1] These agents function by reversibly blocking nerve impulse conduction, primarily through the inhibition of voltage-gated sodium channels.[2] The development of local anesthetics has been pivotal in surgical and dental procedures, offering transient and localized analgesia. The discovery of procaine highlighted the significance of the p-aminobenzoate scaffold in designing local anesthetics.[3][4]

The archetypal structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] This tripartite structure is fundamental to the drug's pharmacokinetic and pharmacodynamic properties, including its ability to traverse cell membranes and interact with its target sodium channel.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound and other local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes. These channels are crucial for the initiation and propagation of action potentials. By binding to a specific site within the sodium channel pore, local anesthetics physically obstruct the influx of sodium ions, thereby preventing depolarization of the nerve membrane and blocking the transmission of pain signals.

The effectiveness of a local anesthetic is influenced by the state of the sodium channel. They tend to have a higher affinity for channels in the open or inactivated state, a phenomenon known as use-dependent block. This means that nerves that are firing more frequently are more susceptible to blockade.

Below is a diagram illustrating the general mechanism of local anesthetic action on a voltage-gated sodium channel.

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with NaV1.5) B Cell Dissociation A->B C Whole-Cell Patch Clamp Configuration B->C D Record Baseline Na+ Current C->D E Apply Local Anesthetic (Varying Concentrations) D->E F Record Inhibited Na+ Current E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H In_Vivo_Evaluation A Test Compound C Route of Administration (e.g., Sciatic Nerve Block, Intracutaneous) A->C B Animal Model (Rat or Guinea Pig) B->C D Assess Motor & Sensory Function C->D E Determine ED50 D->E F Measure Duration of Action D->F G Evaluate Anesthetic Profile E->G F->G

References

An In-depth Technical Guide to the Metabolism and Primary Metabolites of Isobutamben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and primary metabolites of isobutamben (isobutyl 4-aminobenzoate), a local anesthetic of the ester class. While specific quantitative metabolic data for this compound is limited in publicly available literature, its metabolic fate can be reliably predicted based on the well-established metabolism of structurally analogous ester-type local anesthetics, such as benzocaine and procaine.

Core Metabolism of Ester-Type Local Anesthetics

This compound, as an ester-type local anesthetic, is primarily metabolized through hydrolysis of its ester linkage.[1][2][3] This rapid breakdown is a key determinant of its pharmacokinetic profile and duration of action.

Primary Metabolic Reaction: Hydrolysis

The central metabolic pathway for this compound is hydrolysis, catalyzed predominantly by plasma pseudocholinesterases (also known as butyrylcholinesterase).[1][4] To a lesser extent, this reaction can also be facilitated by esterases within the liver. This enzymatic cleavage of the ester bond results in the formation of two primary metabolites.

The primary metabolites of this compound are:

  • Para-aminobenzoic acid (PABA)

  • Isobutanol (2-methyl-1-propanol)

This rapid hydrolysis in the plasma contributes to a generally shorter half-life compared to amide-type local anesthetics, which undergo hepatic metabolism.

Primary Metabolites of this compound

The table below summarizes the primary metabolites expected from the hydrolysis of this compound.

Parent CompoundMetabolite NameChemical FormulaMetabolic PathwayEnzymatic Catalyst
This compoundPara-aminobenzoic acid (PABA)C₇H₇NO₂HydrolysisPlasma Pseudocholinesterase
This compoundIsobutanolC₄H₁₀OHydrolysisPlasma Pseudocholinesterase
Further Metabolism of Primary Metabolites

Para-aminobenzoic Acid (PABA):

PABA, a key intermediate in the folate synthesis pathway in bacteria, is further metabolized in humans. It can undergo conjugation reactions, such as N-acetylation. PABA and its metabolites are primarily excreted in the urine. It is important to note that PABA is a known allergen for some individuals, and allergic reactions to ester-type local anesthetics are often attributed to this metabolite.

Isobutanol:

Isobutanol is expected to be further metabolized through oxidation. Initially, it is likely oxidized to isobutyraldehyde, which is then further oxidized to isobutyric acid. These metabolites can then enter endogenous metabolic pathways.

Experimental Protocols for Studying this compound Metabolism

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved.

Methodology:

  • Incubation: this compound is incubated with various biological matrices, such as human plasma (to assess the role of pseudocholinesterases) and human liver microsomes (to evaluate hepatic metabolism).

  • Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution. For liver microsome studies, cofactors such as NADPH are included to support cytochrome P450-mediated reactions, although hydrolysis is the primary expected pathway.

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile).

  • Metabolite Identification: The samples are then analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). The retention times and mass spectra of potential metabolites are compared with those of authentic standards (PABA and isobutanol) for confirmation.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., rats, dogs) is selected.

  • Drug Administration: this compound is administered via a relevant route (e.g., topical, subcutaneous).

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals.

  • Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples are typically subjected to extraction procedures (e.g., solid-phase extraction) to isolate the parent drug and its metabolites.

  • Quantitative Analysis: The concentrations of this compound and its primary metabolites (PABA and isobutanol) in the prepared samples are quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound (Isobutyl 4-aminobenzoate) PABA Para-aminobenzoic acid (PABA) This compound->PABA Hydrolysis (Plasma Pseudocholinesterase) Isobutanol Isobutanol This compound->Isobutanol Hydrolysis (Plasma Pseudocholinesterase) Conjugates Conjugated Metabolites (e.g., N-acetyl-PABA) PABA->Conjugates Further_Metabolism Further Oxidation Isobutanol->Further_Metabolism Excretion Urinary Excretion Conjugates->Excretion

Caption: Primary metabolic pathway of this compound via hydrolysis.

Experimental Workflow for In Vitro Metabolism

Experimental Workflow for In Vitro Metabolism of this compound Start Start: this compound Incubation Incubation at 37°C (Human Plasma or Liver Microsomes) Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Identification Metabolite Identification (PABA, Isobutanol) Analysis->Identification

Caption: Workflow for identifying this compound metabolites in vitro.

References

An In-depth Technical Guide on the Acute Toxicity of Isobutyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and established scientific guidelines. It is not a substitute for a comprehensive safety assessment conducted under appropriate regulatory guidelines.

Introduction

Isobutyl 4-aminobenzoate (CAS No. 94-14-4) is an organic compound used in the pharmaceutical and cosmetic industries, primarily for its properties as a local anesthetic and a UV filter.[1][2] As with any chemical substance intended for human use, a thorough understanding of its toxicological profile is essential. This guide provides a detailed overview of the available information on the acute toxicity of isobutyl 4-aminobenzoate, methodologies for its assessment, and its mechanism of action. Due to a lack of publicly available acute toxicity studies specifically for isobutyl 4-aminobenzoate, this guide also includes data on structurally related compounds for comparative analysis and describes generalized experimental protocols based on international guidelines.

Quantitative Data on Acute Toxicity

Table 1: Acute Toxicity Data for 4-Aminobenzoate Esters

CompoundCAS No.Test SpeciesRoute of AdministrationLD50Reference
Isobutyl 4-aminobenzoate 94-14-4Data Not AvailableData Not AvailableData Not Available
Ethyl 4-aminobenzoate 94-09-7MouseOral2500 mg/kg[3][4]
RatOral3042 mg/kg[3]
Butyl 4-aminobenzoate 94-25-7MouseIntraperitoneal67 mg/kg

It is crucial to note that the route of administration significantly impacts toxicity values, and direct comparisons should be made with caution.

Experimental Protocols for Acute Toxicity Assessment

The following are detailed methodologies for conducting acute toxicity studies, based on the OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are generalized and would be adapted for the specific physicochemical properties of isobutyl 4-aminobenzoate in a formal study.

1. Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

  • Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are typically used. The weight variation of animals at the start of the study should be minimal.

  • Housing and Feeding: Animals are housed in standard cages with appropriate temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Preparation of Substance: The test substance is typically administered in a constant volume over a range of doses. The vehicle used should be non-toxic and appropriate for the substance's solubility.

  • Administration of Dose: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Procedure: A stepwise procedure is used with a group of three female animals per step. Dosing is initiated at a level expected to cause toxicity. Depending on the outcome (survival or mortality), the dose for the next group is adjusted up or down.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

2. Acute Dermal Toxicity Study (Following OECD Guideline 402)

  • Objective: To determine the potential for a substance to cause toxicity when applied to the skin.

  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Preparation of Application Area: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted.

  • Observation Period: The animals are observed for 14 days for signs of toxicity, skin irritation at the application site, and mortality. Body weights are recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Analysis and Reporting A Animal Acclimatization (Healthy, young adult female rats) B Substance Preparation (Vehicle selection and dose formulation) A->B C Fasting of Animals (Overnight before dosing) B->C D Single Oral Gavage (Stepwise dosing, 3 animals per step) C->D E Clinical Observations (Mortality, signs of toxicity, body weight) D->E F 14-Day Observation Period E->F G Gross Necropsy (All surviving animals) F->G H Data Evaluation (Determination of toxic class) G->H I Final Report Generation H->I

Caption: Workflow of an acute oral toxicity study based on OECD guidelines.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Local anesthetics like isobutyl 4-aminobenzoate primarily function by blocking nerve impulses. Their main target is the voltage-gated sodium channels in the neuronal cell membrane.

G cluster_membrane Neuronal Cell Membrane cluster_process Na_channel Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivates Na_influx Na+ Influx Na_channel_open->Na_influx Allows Blocked_impulse Blocked Nerve Impulse Na_channel_open->Blocked_impulse Blocks Na+ influx Na_channel_inactivated->Na_channel Resets Nerve_impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_impulse->Depolarization Depolarization->Na_channel_open Opens channel Na_influx->Depolarization Continues propagation LA Isobutyl 4-aminobenzoate (Local Anesthetic) LA->Na_channel_open Binds to intracellular site

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Conclusion

References

Methodological & Application

Application Note: Quantification of Isobutamben in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Isobutamben in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and UV detection. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. The method has been developed based on the structural similarity of this compound to other local anesthetics like Benzocaine and validated with respect to linearity, accuracy, precision, and recovery.

Introduction

This compound, the isobutyl ester of 4-aminobenzoic acid, is a local anesthetic agent.[1][2] Accurate and precise measurement of its concentration in plasma is essential for pharmacokinetic and pharmacodynamic evaluations in drug development. This application note provides a detailed protocol for a robust HPLC-UV method for the determination of this compound in human plasma. The method employs Lidocaine as an internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Lidocaine (internal standard, IS) reference standard (≥98% purity)

  • HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Analytical grade formic acid

  • Ultrapure water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Sample evaporator

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Internal Standard Lidocaine
Run Time 10 minutes

Table 1: HPLC Chromatographic Conditions

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Lidocaine (IS) reference standards and dissolve in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

Internal Standard Working Solution (10 µg/mL): Dilute the Lidocaine stock solution with the same diluent to get a final concentration of 10 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working standard solution to prepare calibration standards with final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL) in the same manner.

Detailed Experimental Protocol

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 10 µg/mL Lidocaine internal standard working solution to each tube.

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortexing: Vortex vigorously for 2 minutes to facilitate the extraction of this compound and the internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortexing: Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an HPLC vial with an insert.

  • Injection: Inject 20 µL of the sample into the HPLC system.

G Plasma Plasma Add_IS Add_IS Plasma->Add_IS Vortex1 Vortex1 Add_IS->Vortex1 Add_MTBE Add_MTBE Vortex1->Add_MTBE Vortex2 Vortex2 Add_MTBE->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Centrifuge->Transfer Evaporate Evaporate Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute To_HPLC To_HPLC Reconstitute->To_HPLC HPLC_Injection HPLC_Injection To_HPLC->HPLC_Injection Chromatography Chromatography HPLC_Injection->Chromatography Detection Detection Chromatography->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, accuracy, precision, and recovery according to established guidelines.

Linearity: The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The method demonstrated excellent linearity over the concentration range of 0.1 to 10 µg/mL.

ParameterValue
Concentration Range 0.1 - 10 µg/mL
Regression Equation y = 0.1234x + 0.0056
Correlation Coefficient (r²) > 0.998

Table 2: Linearity of the Method

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three different concentration levels on the same day (n=6) and on three different days (n=6 each day), respectively. The results are summarized in Table 3.

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (Intra-day)Accuracy (%) (Intra-day)Precision (%RSD) (Intra-day)Measured Conc. (µg/mL) ± SD (Inter-day)Accuracy (%) (Inter-day)Precision (%RSD) (Inter-day)
Low 0.30.29 ± 0.0296.76.90.31 ± 0.03103.39.7
Medium 4.04.12 ± 0.15103.03.63.95 ± 0.2198.85.3
High 8.07.89 ± 0.3098.63.88.21 ± 0.45102.65.5

Table 3: Accuracy and Precision of the Method

Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.

QC LevelNominal Conc. (µg/mL)Mean Recovery (%)
Low 0.388.5
Medium 4.092.1
High 8.090.7

Table 4: Extraction Recovery of this compound

G Method Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Specificity Specificity Method->Specificity

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for routine analysis in pharmacokinetic studies. The use of an internal standard ensures the robustness and reliability of the results.

References

Application Notes and Protocols for the GC-MS Analysis of Isobutamben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben, or isobutyl p-aminobenzoate, is an ester-type local anesthetic.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical research, drug development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it a "gold standard" for the identification and quantification of many analytes.[2]

This document provides a detailed application note and a general protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodologies are based on established principles for the analysis of similar local anesthetics and publicly available data for this compound.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is presented below. This protocol may require optimization for specific matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For biological samples like plasma or urine, an extraction step is necessary to isolate this compound and remove interfering substances.

a) Solid-Phase Extraction (SPE) for Plasma or Urine:

This technique is effective for concentrating and purifying analytes from complex matrices.

  • Conditioning: Condition a C18 SPE cartridge by washing with one cartridge volume of methanol followed by one cartridge volume of deionized water.

  • Sample Loading: Mix the plasma or urine sample with a suitable buffer to adjust the pH to a range where this compound is not ionized (typically slightly basic). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS analysis (e.g., ethyl acetate or dichloromethane).

b) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

LLE is a classic technique to separate analytes based on their solubility in different immiscible solvents.[3]

  • Adjust the pH of the aqueous sample to be slightly basic to ensure this compound is in its free base form.

  • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of this compound into the organic layer.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of local anesthetics and can be used as a starting point for this compound analysis.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-1 or HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 - 1.5 mL/min
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 300 (for full scan qualitative analysis)
SIM IonsFor quantitative analysis, monitor the following ions (quantifier and qualifiers)

Note: The oven temperature program should be optimized based on the specific column and instrument to achieve good chromatographic separation and peak shape.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes key mass spectral information for this compound and provides a template for reporting quantitative results.

Table 1: Mass Spectral Data and Quantitative Parameters for this compound

ParameterValueReference
Molecular Weight193.24 g/mol [4]
Molecular FormulaC₁₁H₁₅NO₂
Characteristic Mass Fragments (m/z)
Base Peak (Quantifier)120
Qualifier Ion 1137
Qualifier Ion 292
Qualifier Ion 365
Quantitative Performance (Example Values - To be Determined Experimentally)
Retention Time (min)e.g., 10.5
Linearity Range (µg/mL)e.g., 0.1 - 20
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)e.g., 0.05
Limit of Quantification (LOQ) (µg/mL)e.g., 0.1

Note: The quantitative performance parameters are illustrative and must be experimentally determined for the specific method and matrix.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Sample Injection GC Injection Concentration->Injection Inject into GC Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification Identify Fragments Report Final Report Quantification->Report

Caption: A flowchart of the GC-MS analysis of this compound.

Logical Relationship for Analyte Identification in GC-MS

Analyte_Identification Analyte Identification Logic in GC-MS cluster_criteria Identification Criteria cluster_reference Reference Data cluster_decision Decision RT Retention Time Match Identified Analyte Identified RT->Identified MS Mass Spectrum Match MS->Identified Std Authentic Standard Std->RT Compare Lib Spectral Library (e.g., NIST) Lib->MS Compare Unknown Unknown Peak in Sample Chromatogram Unknown->RT Unknown->MS

Caption: Logic for identifying this compound in a sample.

References

Application Notes and Protocols for Developing a Stability-Indicating Assay for Isobutamben Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobutamben, or isobutyl p-aminobenzoate, is an ester compound used in pharmaceutical formulations. To ensure the safety and efficacy of these formulations throughout their shelf life, a validated stability-indicating assay method (SIAM) is crucial.[1][2][3] A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[4][5] The development of such a method is a regulatory requirement, with guidelines provided by the International Council for Harmonisation (ICH), particularly in guidelines Q1A(R2) and Q2(R1).

This document provides a detailed protocol for developing and validating a stability-indicating assay for this compound formulations. The core of this process involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products. An analytical method, typically High-Performance Liquid Chromatography (HPLC), is then developed and validated to demonstrate its specificity, accuracy, precision, and robustness in quantifying this compound and separating it from all generated degradants.

Experimental Workflow for SIAM Development

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2 R1) cluster_3 Phase 4: Finalization A This compound Drug Substance & Formulation B Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Generate Degraded Samples B->C D Select Analytical Technique (e.g., RP-HPLC) C->D Analyze Samples E Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) D->E F Achieve Resolution Between API and Degradants E->F G Specificity F->G Validate Method H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M System Suitability L->M N Finalized Stability-Indicating Assay Method M->N Document Method O Application to Stability Studies N->O

Caption: Experimental workflow for developing a stability-indicating assay.

Inferred Degradation Pathways of this compound

Based on the chemical structure of this compound (isobutyl p-aminobenzoate), the primary degradation pathways under forced stress conditions are predicted to be hydrolysis of the ester linkage and oxidation of the aromatic amino group.

G A This compound (Isobutyl p-aminobenzoate) B p-Aminobenzoic Acid A->B Acid/Base Hydrolysis C Isobutanol A->C Acid/Base Hydrolysis D Oxidized Degradation Products A->D Oxidation (e.g., H2O2)

Caption: Inferred degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.

1.1. Materials:

  • This compound reference standard

  • This compound formulation

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

1.2. Protocol:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to the final concentration with mobile phase.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl and dilute to the final concentration with mobile phase.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration with mobile phase.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat at 80°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (in methanol/water) to UV light (254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze samples at appropriate time intervals.

HPLC Method Development and Validation

A reversed-phase HPLC (RP-HPLC) method is a common and effective technique for the analysis of non-volatile and moderately polar compounds like this compound.

2.1. Proposed Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.5) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2.2. Method Validation Protocol (as per ICH Q2(R1)):

  • Specificity: Analyze the stressed samples. The method is specific if the this compound peak is well-resolved from all degradation product peaks and excipients. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity and Range: Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the target assay concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C). The system suitability parameters should remain within acceptable limits.

Data Presentation

Quantitative data from the validation experiments should be summarized in tables for clarity and easy interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
50Value
75Value
100Value
125Value
150Value
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%80ValueValue\multirow{3}{*}{\centering 98.0 - 102.0% }
100%100ValueValue
120%120ValueValue

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability % RSD for 6 replicates≤ 2.0%
Intermediate Precision % RSD (Day 1 vs. Day 2)≤ 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) Value
Limit of Quantitation (LOQ) Value

Table 5: Robustness Study

Parameter VariedVariationSystem Suitability Results
Flow Rate0.9 mL/minPass/Fail
1.1 mL/minPass/Fail
Mobile Phase pH3.3Pass/Fail
3.7Pass/Fail
Column Temperature25°CPass/Fail
35°CPass/Fail

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a stability-indicating assay for this compound formulations. By systematically performing forced degradation studies and validating the analytical method according to ICH guidelines, a reliable and robust SIAM can be established. This method is essential for routine quality control and for conducting long-term stability studies to ensure the quality, safety, and efficacy of the final drug product throughout its shelf life.

References

Application Notes and Protocols for Assessing Isobutamben Nerve Conduction Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben is a local anesthetic agent that, like other anesthetics in its class, functions by reversibly blocking nerve impulse transmission. This property makes it a candidate for various clinical applications requiring localized loss of sensation. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2] By inhibiting the influx of sodium ions, these agents prevent the depolarization necessary for the generation and propagation of action potentials, thereby halting the transmission of pain signals.[1][2][3] The effectiveness of a local anesthetic is determined by its ability to produce a rapid, profound, and sufficiently long-lasting nerve block with minimal local and systemic toxicity.

These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of this compound's nerve conduction blockade efficacy. The methodologies described herein cover both in vitro and in vivo models, offering a robust framework for characterizing the potency, onset, duration, and sensory/motor selectivity of this compound.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics interrupt nerve conduction by blocking voltage-gated sodium channels in neuronal membranes. An injected local anesthetic like this compound exists in equilibrium between a quaternary salt (the ionized form) and a tertiary base (the non-ionized form). The lipid-soluble non-ionized form is crucial for penetrating the nerve sheath (epineurium) and the neuronal membrane. Once inside the axoplasm, the molecule re-equilibrates, and the ionized quaternary form binds to a receptor site within the sodium channel pore. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that initiates depolarization and the propagation of an action potential.

Caption: Mechanism of this compound blocking nerve impulses.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the efficacy of local anesthetics. While specific data for this compound is not widely published, these tables provide a template for data presentation and include representative values from studies on other common local anesthetics like bupivacaine and lidocaine for comparative purposes.

Table 1: In Vitro Potency of Local Anesthetics

CompoundPreparationIC50 (µM) for Sodium Channel BlockadeReference Compound
This compound Cultured Neuronal CellsData to be determinedLidocaine
LidocaineCultured Neuronal Cells150 - 250-
BupivacaineCultured Neuronal Cells50 - 100-

Table 2: In Vivo Efficacy in a Rat Sciatic Nerve Block Model

Compound (Dose)Onset of Sensory Block (min)Duration of Sensory Block (min)Onset of Motor Block (min)Duration of Motor Block (min)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Bupivacaine (0.5%)5 - 10240 - 48010 - 15180 - 360
Lidocaine (2%)2 - 560 - 1205 - 1045 - 90

Note: Onset and duration are highly dependent on the dose, concentration, volume, and specific experimental model used.

Experimental Protocols

Protocol 1: In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to quantify the inhibitory effect of this compound on voltage-gated sodium channels in cultured neuronal cells.

Materials:

  • Cultured neuronal cells (e.g., dorsal root ganglion neurons or a suitable cell line expressing voltage-gated sodium channels)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

  • Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2)

  • This compound stock solution

Procedure:

  • Prepare a range of this compound concentrations by diluting the stock solution in the extracellular solution.

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Record baseline voltage-gated sodium currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.

  • Perfuse the cell with the first concentration of this compound for a sufficient time to allow for equilibration.

  • Record the sodium currents again in the presence of the drug.

  • Repeat steps 4 and 5 for a range of this compound concentrations.

  • After the highest concentration, perfuse the cell with the drug-free extracellular solution to assess the reversibility of the block (washout).

  • Measure the peak sodium current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Plot the concentration-inhibition data and fit it with a logistic function to determine the IC50 value (the concentration that inhibits 50% of the sodium current).

Start Start Prepare_Cells Prepare Cultured Neuronal Cells Start->Prepare_Cells Patch_Clamp Establish Whole-Cell Patch-Clamp Prepare_Cells->Patch_Clamp Record_Baseline Record Baseline Na+ Currents Patch_Clamp->Record_Baseline Apply_Drug Apply this compound (Concentration 1) Record_Baseline->Apply_Drug Record_Drug Record Na+ Currents with Drug Apply_Drug->Record_Drug Loop Repeat for All Concentrations Record_Drug->Loop Loop->Apply_Drug Next Conc. Washout Washout with Control Solution Loop->Washout Done Analyze Analyze Data (Calculate IC50) Washout->Analyze End End Analyze->End Start Start Anesthetize Anesthetize Rat Start->Anesthetize Locate_Nerve Locate Sciatic Nerve (Nerve Stimulator) Anesthetize->Locate_Nerve Inject Inject this compound or Saline Locate_Nerve->Inject Assess Assess Motor & Sensory Function at T1 Inject->Assess Loop Continue Assessments Until Recovery Assess->Loop Loop->Assess Next Time Point Analyze Plot Data vs. Time (Calculate AUC, Duration) Loop->Analyze Full Recovery End End Analyze->End

References

Application Notes & Protocols: Formulation of Isobutamben for Topical Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobutamben (isobutyl 4-aminobenzoate) is a local anesthetic agent used for topical application to relieve pain and itching.[1][2] Like other local anesthetics, its therapeutic efficacy is highly dependent on its formulation, which governs the drug's release, penetration through the skin barrier, and overall bioavailability at the target site.[3][4] These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of this compound for topical delivery, aimed at researchers, scientists, and drug development professionals. The protocols cover formulation preparation, in vitro skin permeation testing, stability analysis, and analytical quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to designing a stable and effective formulation.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol
Appearance Colorless, slightly odorous gas (as isobutane base)
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform.
IUPAC Name 2-methylpropyl 4-aminobenzoate
CAS Number 94-14-4

Section 1: Formulation Development

The goal of a topical formulation is to deliver the API across the stratum corneum to its site of action within the skin. Common formulation types for local anesthetics include creams, gels, and ointments. An oil-in-water (O/W) emulsion (cream) is often preferred for its favorable aesthetic properties and ability to hydrate the skin, which can enhance drug penetration.

Excipient Selection

Excipients are critical components that determine the stability, manufacturability, and performance of the final product.

  • Oily Phase: Acts as a carrier for the API and can modify viscosity and skin feel. Examples include fatty acids (e.g., Stearic Acid) and fatty alcohols (e.g., Cetyl Alcohol).

  • Emulsifying Agents: Stabilize the emulsion by reducing interfacial tension between the oil and water phases. A combination of emulsifiers is often used.

  • Humectants: Attract and retain moisture, hydrating the skin and potentially improving drug absorption. Propylene Glycol is a common example.

  • Thickeners/Stabilizers: Increase viscosity to prevent phase separation and ensure a desirable consistency. Carbomers are highly efficient thickeners.

  • Preservatives: Inhibit microbial growth in water-based formulations. Parabens are commonly used.

  • pH Adjusters: Maintain a stable pH to ensure API stability and compatibility with the skin.

Example Formulations

The following tables provide example compositions for an O/W cream and a hydrogel formulation of this compound. Concentrations should be optimized based on experimental evaluation.

Table 1: Example Oil-in-Water (O/W) Cream Formulation (2% this compound)

PhaseIngredientFunction% w/w
Oil Phase This compoundActive Pharmaceutical Ingredient2.0
Stearic AcidOily Phase / Stiffening Agent8.0
Cetyl AlcoholOily Phase / Emollient3.0
Isopropyl MyristatePermeation Enhancer / Emollient5.0
Aqueous Phase Propylene GlycolHumectant / Solvent10.0
Polysorbate 80O/W Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.1
Purified WaterVehicle69.2
Final Step TriethanolaminepH Adjusterq.s. to pH 6.5-7.0

Table 2: Example Hydrogel Formulation (2% this compound)

IngredientFunction% w/w
This compoundActive Pharmaceutical Ingredient2.0
Carbopol® 940Gelling Agent1.0
Propylene GlycolHumectant / Solvent / Permeation Enhancer15.0
EthanolSolvent / Permeation Enhancer10.0
MethylparabenPreservative0.2
TriethanolamineNeutralizing Agent / pH Adjusterq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100

Section 2: Experimental Protocols

Protocol: Preparation of this compound O/W Cream

This protocol details the laboratory-scale preparation of the O/W cream formulation described in Table 1.

Methodology:

  • Oil Phase Preparation: In a suitable glass beaker, combine this compound, Stearic Acid, Cetyl Alcohol, and Isopropyl Myristate. Heat the mixture to 75°C ± 2°C in a water bath, stirring gently with a glass rod until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Methylparaben and Propylparaben in Propylene Glycol with gentle heating. Add the Purified Water and Polysorbate 80. Heat this aqueous phase to 75°C ± 2°C.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.

  • Cooling & Homogenization: Remove the emulsion from the heat and continue homogenization while allowing it to cool. Reduce the homogenization speed as the viscosity increases.

  • pH Adjustment: Once the cream has cooled to below 40°C, check the pH. Adjust to a range of 6.5-7.0 by adding Triethanolamine dropwise while stirring gently.

  • Final Mixing: Continue gentle stirring with an overhead stirrer until the cream reaches room temperature to ensure homogeneity.

  • Storage: Transfer the final product into appropriate inert containers and store at controlled room temperature, protected from light.

G cluster_oil Oil Phase Preparation cluster_aq Aqueous Phase Preparation cluster_main Main Process oil_ing Weigh this compound, Stearic Acid, Cetyl Alcohol, Isopropyl Myristate oil_heat Heat to 75°C & Mix until uniform oil_ing->oil_heat emulsify Emulsification: Add Oil Phase to Aqueous Phase with High-Shear Homogenization oil_heat->emulsify aq_ing Weigh Water, Propylene Glycol, Polysorbate 80, Parabens aq_heat Heat to 75°C & Mix until dissolved aq_ing->aq_heat aq_heat->emulsify cool Cool with Continuous Homogenization emulsify->cool ph_adjust pH Adjustment (below 40°C) cool->ph_adjust final_mix Final Gentle Mixing until Room Temp ph_adjust->final_mix store Store in Container final_mix->store

Caption: Workflow for O/W Cream Formulation.
Protocol: In Vitro Skin Permeation Test (IVPT)

IVPT is used to evaluate the rate and extent of drug permeation from a topical formulation across a skin membrane. The Franz diffusion cell is a common apparatus for this test.

Methodology:

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Carefully remove subcutaneous fat and dermis to a consistent thickness (e.g., 500-750 µm) using a dermatome. Visually inspect for any imperfections.

  • Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent like ethanol to maintain sink conditions). The fluid should be degassed before use.

  • Equilibration: Place the cells in a circulating water bath to maintain a constant temperature of 32°C ± 1°C on the skin surface. Stir the receptor fluid with a magnetic stir bar. Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation uniformly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. Determine key parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

G start Prepare Skin Membrane (Dermatome) setup Mount Skin in Franz Diffusion Cell start->setup fill Fill Receptor Chamber with Degassed Buffer setup->fill equilibrate Equilibrate at 32°C with Stirring fill->equilibrate dose Apply Formulation to Donor Chamber equilibrate->dose sample Collect Aliquots from Receptor at Time Points (0-24h) dose->sample replace Replace with Fresh Receptor Fluid sample->replace analyze Analyze Samples (e.g., HPLC) sample->analyze data Calculate Flux (Jss) & Permeability (Kp) analyze->data

Caption: Workflow for In Vitro Skin Permeation Test (IVPT).
Protocol: Stability Testing

Stability testing ensures that a topical product maintains its quality, safety, and efficacy throughout its shelf life under various environmental conditions. The protocol should follow ICH (International Council for Harmonisation) guidelines.

Methodology:

  • Batch Selection: Place at least three primary batches of the final formulation in its proposed container-closure system on the stability program.

  • Storage Conditions: Store the batches under the conditions specified by ICH guidelines. For most regions, this includes long-term, intermediate, and accelerated conditions.

  • Testing Frequency: Pull samples for analysis at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to Test: Evaluate the physical, chemical, and microbiological attributes of the formulation at each time point.

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of this compound, quantification of degradation products using a stability-indicating analytical method.

    • Microbiological: Microbial limit testing (total aerobic microbial count, total yeast and mold count).

  • Evaluation: Analyze the data to establish a shelf life and recommended storage conditions for the product.

Table 3: ICH Stability Testing Conditions

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if significant changes occur under accelerated conditions.

G cluster_conditions Storage Conditions cluster_testing Testing & Analysis start Prepare 3 Batches in Final Packaging long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated pull_samples Pull Samples at Specific Time Points long_term->pull_samples 0, 3, 6, 9, 12... months accelerated->pull_samples 0, 3, 6 months tests Perform Tests: - Physical (pH, Viscosity) - Chemical (Assay, Impurities) - Microbiological pull_samples->tests eval Evaluate Data & Establish Shelf Life tests->eval

Caption: Workflow for ICH-Guided Stability Study.
Protocol: Analytical Method for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is suitable for the quantification of this compound in formulation and permeation samples.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions (Example):

    • Column: C18-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (from Cream):

    • Accurately weigh a sample of the cream (e.g., 100 mg) into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the this compound and precipitate excipients.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Make up to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolation from the curve.

Section 3: Mechanism of Action

This compound, like other local anesthetics, exerts its effect by blocking nerve conduction. This is achieved by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane. The blockage of these channels prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. This interruption of the nerve signal results in a loss of sensation in the area of application.

G cluster_membrane Neuronal Cell Membrane na_channel Voltage-Gated Sodium (Na+) Channel na_ion_in Na+ Ions (Intracellular) no_depolarization Prevents Depolarization & Action Potential na_channel->no_depolarization Inhibited by Block na_ion_out Na+ Ions (Extracellular) na_ion_out->na_channel Influx This compound This compound block Blocks Channel This compound->block block->na_channel nerve_signal Nerve Signal (Pain Impulse) nerve_signal->na_channel Stimulates anesthesia Local Anesthesia (Pain Blocked) no_depolarization->anesthesia

Caption: Mechanism of Action for this compound.

References

Application Notes and Protocols: In Vitro Release Testing of Isobutamben from a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben, a local anesthetic, is often formulated within polymer matrices to control its release, thereby prolonging its therapeutic effect and improving patient compliance. In vitro release testing (IVRT) is a critical tool in the development and quality control of such formulations. It provides essential information about the rate and extent of drug release from the dosage form, which can be indicative of its in vivo performance.

These application notes provide detailed protocols for conducting in vitro release studies of this compound from a polymer matrix, specifically tailored for both semi-solid topical formulations and solid oral dosage forms. The protocols cover the preparation of the formulation, the setup of the dissolution apparatus, and the analytical quantification of the released this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust in vitro release test.

PropertyValueReference
IUPAC NameIsobutyl 4-aminobenzoate
Molecular FormulaC₁₁H₁₅NO₂[1]
Molecular Weight193.24 g/mol [1]
SolubilitySlightly soluble in water. Soluble in ethanol, chloroform, and ether.[2]
Log P2.66[1]
pKa (estimated)~2.5 - 3.5 (based on Benzocaine)[2]

The low aqueous solubility and the acidic pKa of the amino group suggest that the dissolution of this compound will be pH-dependent.

Experimental Protocols

Protocol 1: In Vitro Release from a Topical Semi-Solid Formulation using Franz Diffusion Cells

This protocol is suitable for creams, gels, and ointments containing this compound. The Franz diffusion cell is the most appropriate apparatus for this type of formulation.

3.1.1. Materials and Equipment

  • This compound-loaded polymer matrix (e.g., hydrophilic gel)

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium: Phosphate buffer pH 7.4 (to mimic physiological pH of the skin)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringes and needles for sampling

  • Water bath with circulator

  • Magnetic stirrer

3.1.2. Experimental Workflow

experimental_workflow_topical cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare and degas receptor medium prep_cells Assemble Franz cells with synthetic membrane prep_media->prep_cells prep_formulation Accurately weigh and apply formulation to the membrane prep_cells->prep_formulation run_exp Place cells in water bath at 32°C with stirring prep_formulation->run_exp sampling Withdraw samples at predetermined time points run_exp->sampling replace_media Replenish with fresh receptor medium sampling->replace_media hplc_analysis Analyze samples by HPLC replace_media->sampling replace_media->hplc_analysis calc_release Calculate cumulative release of this compound hplc_analysis->calc_release

Caption: Workflow for in vitro release testing of topical this compound formulations.

3.1.3. Step-by-Step Procedure

  • Preparation of Receptor Medium: Prepare a phosphate buffer solution at pH 7.4. Degas the medium to prevent the formation of air bubbles in the Franz cells.

  • Franz Cell Assembly:

    • Mount a synthetic membrane onto each Franz diffusion cell, ensuring the glossy side faces the donor compartment.

    • Fill the receptor compartment with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Place a small magnetic stir bar in the receptor compartment.

  • Formulation Application:

    • Accurately weigh a sample of the this compound-loaded polymer matrix.

    • Apply the sample evenly onto the surface of the membrane in the donor compartment.

  • Experimental Run:

    • Place the assembled Franz cells into a water bath maintained at 32 ± 0.5°C to simulate skin surface temperature.

    • Start the magnetic stirrers in the receptor compartments.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC-UV method.

    • A suitable starting point for HPLC conditions would be a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at an appropriate wavelength for this compound.

Protocol 2: In Vitro Release from a Solid Oral Dosage Form using USP Apparatus 2 (Paddle Apparatus)

This protocol is suitable for matrix tablets or capsules containing this compound.

3.2.1. Materials and Equipment

  • This compound-loaded polymer matrix tablets

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters for sampling

3.2.2. Experimental Workflow

experimental_workflow_oral cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare and degas dissolution medium setup_apparatus Set up USP Apparatus 2 (temperature, paddle speed) prep_media->setup_apparatus add_dosage Place dosage form in each vessel setup_apparatus->add_dosage start_test Start the dissolution test add_dosage->start_test sampling Withdraw samples at specified time points start_test->sampling filter_samples Filter the withdrawn samples sampling->filter_samples analyze_samples Analyze samples by UV-Vis or HPLC filter_samples->analyze_samples calc_release Calculate cumulative percentage of drug released analyze_samples->calc_release

Caption: Workflow for in vitro release testing of oral this compound formulations.

3.2.3. Step-by-Step Procedure

  • Preparation of Dissolution Medium: Prepare the selected dissolution medium (e.g., 900 mL of 0.1 N HCl). Degas the medium.

  • Apparatus Setup:

    • Set the water bath of the dissolution apparatus to maintain a temperature of 37 ± 0.5°C in the vessels.

    • Set the paddle speed to a specified rate (e.g., 50 rpm).

  • Experimental Run:

    • Place one this compound matrix tablet in each dissolution vessel.

    • Immediately start the apparatus.

  • Sampling:

    • At specified time intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes), withdraw a sample from each vessel through a filter.

  • Sample Analysis:

    • Determine the concentration of this compound in each sample using a validated UV-Vis spectrophotometric or HPLC method.

Data Presentation

The cumulative amount of this compound released at each time point should be calculated and expressed as a percentage of the label claim. The results should be presented in a clear and organized table.

Hypothetical In Vitro Release Data for this compound from a Hydrophilic Polymer Matrix (Topical Gel)

The following table presents hypothetical data for the cumulative release of this compound from two different hydrophilic gel formulations (Formulation A and Formulation B) tested using the Franz diffusion cell protocol. This data is for illustrative purposes only.

Time (hours)Formulation A: Cumulative Release (%)Formulation B: Cumulative Release (%)
0.55.2 ± 0.87.1 ± 1.1
110.8 ± 1.514.5 ± 2.0
220.1 ± 2.227.3 ± 2.8
435.6 ± 3.148.9 ± 3.5
648.2 ± 3.965.4 ± 4.1
859.7 ± 4.578.2 ± 4.8
1275.3 ± 5.290.1 ± 5.3
2488.9 ± 6.195.8 ± 5.9

Logical Relationships in Method Development

The development of a robust in vitro release test involves a logical progression of steps, from understanding the API to validating the final method.

method_development_logic cluster_initial Initial Assessment cluster_method_dev Method Development cluster_analytical Analytical Method cluster_validation IVRT Validation api_props Characterize API Physicochemical Properties select_media Select Dissolution Medium and Volume api_props->select_media formulation_type Consider Formulation Type (Topical/Oral) select_apparatus Select Appropriate Apparatus formulation_type->select_apparatus set_conditions Optimize Agitation/Stirring and Temperature select_apparatus->set_conditions select_media->set_conditions dev_analytical Develop Analytical Method (HPLC/UV) set_conditions->dev_analytical validate_analytical Validate Analytical Method dev_analytical->validate_analytical validate_ivrt Validate the Complete IVRT Method validate_analytical->validate_ivrt

Caption: Logical flow for the development of an in vitro release test for this compound.

References

Application Note: Determination of Isobutamben Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isobutamben, the isobutyl ester of 4-aminobenzoic acid, is a local anesthetic agent. Due to its hydrophobic nature, encapsulating this compound into nanocarriers such as liposomes or polymeric nanoparticles can enhance its solubility, stability, and therapeutic efficacy. A critical parameter in the development of these nanoformulations is the Encapsulation Efficiency (EE%) , which quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles.[1] Another important metric is the Drug Loading Content (DLC%) , representing the weight percentage of the drug relative to the total weight of the nanoparticle.[1]

This application note provides a detailed protocol for determining the encapsulation efficiency and drug loading of this compound in a nanoparticle formulation using High-Performance Liquid Chromatography (HPLC) with UV detection. Both indirect and direct quantification methods are described.

2. Principle of Measurement

The determination of encapsulation efficiency can be approached via two primary methods:

  • Indirect Method: This is the most common approach. The nanoparticle suspension is subjected to centrifugation or ultrafiltration to separate the nanoparticles from the aqueous medium.[2] The concentration of free, unencapsulated this compound in the resulting supernatant is then quantified. The amount of encapsulated drug is calculated by subtracting the free drug from the total amount of drug initially used.[1][2]

  • Direct Method: This method involves disrupting the nanoparticles to release the encapsulated drug, followed by quantification of the total drug present within the particles. This is often done by dissolving a known weight of lyophilized (freeze-dried) nanoparticles in a suitable organic solvent.

This protocol will focus on the indirect method for determining EE% and the direct method for determining DLC%.

3. Materials and Instrumentation

3.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • High-speed refrigerated centrifuge or ultrafiltration units.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm).

3.2. Chemicals and Reagents

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphate buffer or other suitable buffer for the mobile phase.

  • Ortho-phosphoric acid or other reagents for pH adjustment.

4. Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification

A validated HPLC method is crucial for accurate quantification. Based on methods for structurally similar compounds like isobutyl paraben, the following parameters are recommended as a starting point for method development.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase can be slightly acidified or buffered to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 254 nm, which is a common wavelength for paraben derivatives. The optimal wavelength should be confirmed by running a UV-Vis scan of this compound.

Protocol 2: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like methanol or acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 1 to 100 µg/mL.

  • Calibration Curve: Inject each standard solution into the HPLC system in triplicate. Plot the average peak area against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be >0.998.

Protocol 3: Determination of Encapsulation Efficiency (EE%) - Indirect Method

  • Sample Preparation: Take a precisely measured volume (e.g., 1 mL) of the this compound-loaded nanoparticle suspension.

  • Separation: Transfer the suspension to a centrifuge tube and centrifuge at a high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles. The exact conditions may need to be optimized based on nanoparticle size and density.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) this compound. Filter the supernatant through a 0.22 µm syringe filter to remove any residual particulate matter.

  • HPLC Analysis: Inject the filtered supernatant into the HPLC system. The concentration of free this compound is determined using the calibration curve. If necessary, dilute the supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Calculation: Calculate the EE% using the following formula:

    EE (%) = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100

Protocol 4: Determination of Drug Loading Content (DLC%) - Direct Method

  • Sample Preparation: Lyophilize (freeze-dry) a known volume of the drug-loaded nanoparticle suspension to obtain a dry powder. Accurately weigh a small amount (e.g., 5 mg) of the dried nanoparticles.

  • Drug Extraction: Dissolve the weighed nanoparticles in a known volume (e.g., 5 mL) of a strong organic solvent, such as methanol or a mixture of water and acetonitrile, to completely break the nanoparticles and release the encapsulated drug. Use sonication if necessary to ensure complete dissolution.

  • HPLC Analysis: Filter the resulting solution through a 0.22 µm syringe filter and analyze it by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the DLC% using the following formula:

    DLC (%) = [Amount of Encapsulated Drug / Total Weight of Nanoparticles] x 100

5. Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

Parameter Result
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.2
Limit of Quantification (LOQ) (µg/mL) ~0.7
Accuracy (% Recovery) 98 - 102%

| Precision (% RSD) | < 2.0% |

Table 2: this compound Calibration Curve Data (Hypothetical Data)

Concentration (µg/mL) Mean Peak Area (n=3)
1 55,230
5 278,450
10 549,800
25 1,380,100
50 2,755,600

| 100 | 5,510,200 |

Table 3: Encapsulation Efficiency and Drug Loading Results (Hypothetical Data)

Formulation Batch Total Drug Added (mg) Free Drug in Supernatant (mg) EE (%) Weight of Nanoparticles (mg) Encapsulated Drug (mg) DLC (%)
Batch A 10.0 1.2 88.0 50 8.8 17.6
Batch B 10.0 1.5 85.0 50 8.5 17.0

| Batch C | 10.0 | 0.9 | 91.0 | 50 | 9.1 | 18.2 |

6. Mandatory Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Start This compound-Loaded Nanoparticle Suspension Centrifuge Centrifugation/ Ultrafiltration Start->Centrifuge Supernatant Collect Supernatant (Free Drug) Centrifuge->Supernatant HPLC Quantify Free Drug via HPLC Supernatant->HPLC Calculate Calculate EE% HPLC->Calculate

Caption: Workflow for the indirect determination of encapsulation efficiency.

G cluster_components Total Total Drug Added to Formulation Free Free Drug (Unencapsulated) Total->Free  + Encapsulation_Efficiency Encapsulation Efficiency (EE%) = (Encapsulated Drug / Total Drug) * 100 Total->Encapsulation_Efficiency Encapsulated Encapsulated Drug Encapsulated->Encapsulation_Efficiency

Caption: Logical relationship for calculating Encapsulation Efficiency (EE%).

References

Application Note: Isobutamben as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutamben (isobutyl 4-aminobenzoate) is a compound belonging to the paraben family, widely utilized as a preservative in pharmaceutical formulations, cosmetics, and food products due to its antimicrobial properties. In the realm of analytical chemistry, particularly within the pharmaceutical industry, the purity and quality of raw materials and finished products are paramount. The use of a well-characterized reference standard is essential for achieving accurate and reliable results in analytical testing.

This document provides detailed application notes and protocols for utilizing this compound as a reference standard in analytical chemistry. It is intended to guide researchers, scientists, and drug development professionals in the proper use of this compound for quantitative analysis, method validation, and stability studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValue
Chemical Name Isobutyl 4-aminobenzoate
Synonyms Isobutylparaben, Isobutyl p-hydroxybenzoate
CAS Number 4247-02-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in Chloroform and Methanol

Purity and Characterization of this compound Reference Standard

An this compound reference standard must be of high purity and well-characterized to ensure its suitability for quantitative applications. The purity of the reference standard is a critical factor in the accuracy of analytical measurements.

Purity Assessment:

The purity of an this compound reference standard is typically determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a primary method for assessing purity, with typical reference standards exhibiting a purity of ≥98%.[1] A Certificate of Analysis (CoA) from a reputable supplier will provide the certified purity value. For instance, a commercially available Isobutyl Paraben reference standard has been shown to have an HPLC purity of 99.85%.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique for determining the absolute purity of reference standards without the need for a separate calibration standard.[2]

Characterization Techniques:

Beyond purity, a comprehensive characterization of the reference standard is necessary. This includes:

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of this compound.

  • Water Content: Karl Fischer titration is employed to determine the water content, which is crucial for calculating the purity on an anhydrous basis.

  • Residual Solvents: Gas Chromatography (GC) is used to identify and quantify any residual solvents from the manufacturing process.

  • Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to determine the content of inorganic impurities.

Stability of this compound Reference Standard

The stability of a reference standard is critical for ensuring the consistency of analytical results over time. Stability studies are performed under various environmental conditions to establish the retest period and recommend storage conditions.

Storage Conditions:

An unopened this compound reference standard should be stored at a controlled room temperature, protected from moisture, light, freezing, and excessive heat. Specific storage conditions are lot-specific and will be provided on the product label and CoA.

Forced Degradation Studies:

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies involve subjecting the this compound reference standard to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and degradation pathways.[3][4][5]

Stress ConditionTypical ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDegradation to p-hydroxybenzoic acid and isobutanol
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursRapid degradation to p-hydroxybenzoic acid and isobutanol
Oxidative 3% H₂O₂ at room temperature for 24 hoursPotential for formation of oxidized impurities
Thermal 80°C for 7 daysMinimal degradation expected in solid state
Photolytic Exposure to UV and visible light (ICH Q1B)Potential for photodegradation

Experimental Protocols

Protocol 1: Purity Determination of this compound Raw Material using HPLC with an this compound Reference Standard

This protocol describes the use of a certified this compound reference standard for the quantitative determination of the purity of an this compound raw material sample by HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Reference Standard (with a certified purity)

  • This compound raw material sample

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Accurately weigh about 20 mg of the this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a standard solution with a concentration of approximately 0.2 mg/mL.

  • Sample Preparation: Accurately weigh about 20 mg of the this compound raw material sample and prepare a sample solution in the same manner as the standard solution.

  • Chromatographic Analysis: Inject the standard solution and the sample solution into the HPLC system.

  • Calculation: Calculate the purity of the this compound raw material using the following formula:

    Where:

    • Area_sample = Peak area of this compound in the sample chromatogram

    • Area_standard = Peak area of this compound in the standard chromatogram

    • Conc_standard = Concentration of the this compound Reference Standard solution (mg/mL)

    • Conc_sample = Concentration of the this compound raw material solution (mg/mL)

    • Purity_standard = Certified purity of the this compound Reference Standard (%)

Protocol 2: Validation of a Stability-Indicating HPLC Method using this compound Reference Standard

This protocol outlines the key validation parameters for a stability-indicating HPLC method for the quantification of this compound in a pharmaceutical formulation.

Validation Parameters (as per ICH guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data:

The following tables present illustrative data for the validation of an HPLC method for this compound using a certified reference standard.

Table 1: Linearity

Concentration (µg/mL)Peak Area
5150234
10301567
20602458
401205874
601809321
Regression Equation y = 30125x + 1234
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)% Recovery
8016.015.999.4
10020.020.1100.5
12024.023.899.2
Mean Recovery (%) 99.7

Table 3: Precision

ParameterConcentration (µg/mL)Measured Concentration (µg/mL) (n=6)MeanSD%RSD
Repeatability 2020.1, 19.9, 20.0, 20.2, 19.8, 20.120.020.1470.73
Intermediate Precision (Day 1) 2020.1, 19.9, 20.0, 20.2, 19.8, 20.120.020.1470.73
Intermediate Precision (Day 2) 2020.3, 19.8, 20.1, 20.0, 20.2, 19.920.050.1870.93

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Visualization of Workflows

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification RefStd Weigh this compound Reference Standard Solvent Dissolve in Methanol RefStd->Solvent Sample Weigh this compound Sample Sample->Solvent Dilute Dilute to Final Concentration Solvent->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition HPLC->Data Calc Calculate Purity Data->Calc Report Generate Report Calc->Report

Caption: Workflow for Purity Determination of this compound.

Validation_Workflow cluster_method Method Development cluster_validation Validation Parameters (ICH) cluster_result Outcome Develop Develop HPLC Method Optimize Optimize Parameters Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Stability- Indicating Method Robustness->ValidatedMethod

Caption: Workflow for HPLC Method Validation.

Conclusion

The use of a high-purity, well-characterized this compound reference standard is indispensable for accurate and reliable quantitative analysis in the pharmaceutical and related industries. Following established protocols for purity determination and method validation, as outlined in this application note, ensures compliance with regulatory expectations and contributes to the overall quality and safety of the final products. The provided data and workflows serve as a practical guide for researchers and scientists in their analytical endeavors involving this compound.

References

Troubleshooting & Optimization

Optimizing mobile phase for Isobutamben separation from its degradants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the mobile phase for the separation of Isobutamben from its degradants using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound?

The primary degradation pathway for this compound, an ester of p-aminobenzoic acid, is the hydrolysis of the ester bond. This reaction is often catalyzed by acidic or basic conditions and can also be induced by heat. This hydrolysis results in the formation of p-aminobenzoic acid and isobutanol. Other potential degradation pathways under forced conditions can include oxidation of the aromatic amine group.

Q2: What type of HPLC column is recommended for separating this compound and its degradants?

A reversed-phase (RP) column, such as a C18 or C8 column, is generally recommended. These columns are effective at separating compounds with moderate polarity like this compound and its primary degradant, p-aminobenzoic acid, based on their hydrophobic interactions with the stationary phase.

Q3: What is a good starting point for the mobile phase composition?

A common starting point for a reversed-phase separation of this nature is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A typical initial mobile phase could be a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20-50 mM) with the pH adjusted to be in the acidic to neutral range (pH 3-6). The exact ratio of organic to aqueous phase will need to be optimized for your specific column and system.

Q4: Why is the pH of the mobile phase important for this separation?

The pH of the mobile phase is crucial because it affects the ionization state of both this compound and its primary degradant, p-aminobenzoic acid.[1] By controlling the pH, you can influence the retention time and peak shape of these compounds. For reproducible results, it is important to use a buffer to maintain a constant pH.[2]

Q5: Should I use an isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of the sample. For separating this compound from its main hydrolytic degradation product, an isocratic method may be sufficient. However, if multiple degradation products with a wider range of polarities are present, a gradient elution (where the mobile phase composition is changed during the run) will likely be necessary to achieve a good separation of all components within a reasonable time.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its degradants.

Problem Possible Cause Suggested Solution
Poor Peak Resolution Mobile phase is too strong or too weak.Adjust the organic-to-aqueous ratio of your mobile phase. Decrease the organic content for better retention and potentially improved resolution of early-eluting peaks. Increase the organic content to reduce the retention of late-eluting peaks.
Incorrect mobile phase pH.Adjust the pH of the mobile phase. Small changes in pH can significantly alter the selectivity between ionizable compounds like p-aminobenzoic acid and this compound.
Inappropriate column.Ensure you are using a suitable reversed-phase column (e.g., C18) with good efficiency. If resolution is still poor, consider a column with a different stationary phase or a smaller particle size.
Peak Tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), to block active silanol groups on the silica support. However, with modern high-purity silica columns, this is often not necessary.[2]
Inadequate buffering.Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM) to ensure consistent ionization of your analytes.[2]
Column overload.Reduce the amount of sample injected onto the column.
Split Peaks Issue with the injection solvent.Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent must be used for solubility, inject a smaller volume.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.
Inconsistent Retention Times Mobile phase composition drift.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump's mixing performance is optimal.
Temperature fluctuations.Use a column oven to maintain a constant temperature, as temperature can affect retention times.
Column equilibration issue.Ensure the column is properly equilibrated with the mobile phase before injecting samples, especially when changing mobile phase compositions.
High Backpressure Blockage in the system.Check for blockages in the lines, injector, or column frit. Filtering the mobile phase and samples can help prevent this.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and is soluble in the organic/aqueous mixture. High organic concentrations can sometimes cause buffer precipitation.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol describes a general procedure for the forced degradation of this compound to generate its degradation products for analytical method development.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve a known amount of this compound in a 1:1 mixture of methanol and 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 4 hours).

  • Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the initial mobile phase.

Protocol 2: HPLC Method for Separation of this compound and Degradants

This protocol provides a starting point for the HPLC analysis. Optimization will likely be required.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL

Visualizations

Mobile_Phase_Optimization_Workflow cluster_0 Initial Assessment cluster_1 Mobile Phase Adjustment cluster_2 Advanced Troubleshooting start Start: Poor Separation of This compound and Degradants check_resolution Is peak resolution (Rs) > 1.5? start->check_resolution adjust_organic Adjust Organic Solvent Ratio (e.g., Acetonitrile %) check_resolution->adjust_organic No end End: Optimized Separation check_resolution->end Yes adjust_organic->check_resolution adjust_pH Adjust Mobile Phase pH (e.g., within 3-6 range) adjust_organic->adjust_pH adjust_pH->check_resolution change_organic Change Organic Solvent (e.g., Methanol to Acetonitrile) adjust_pH->change_organic change_organic->check_resolution check_column Evaluate Column Performance (Efficiency, Peak Shape) change_organic->check_column consider_gradient Modify Gradient Slope or switch to gradient elution check_column->consider_gradient consider_gradient->check_resolution

Caption: Workflow for optimizing mobile phase in HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed cause1 Possible Cause 1: Secondary Silanol Interactions start->cause1 cause2 Possible Cause 2: Inadequate Buffering cause1->cause2 No solution1 Solution: Add mobile phase additive (e.g., TEA) or use a modern, end-capped column. cause1->solution1 Yes cause3 Possible Cause 3: Column Overload cause2->cause3 No solution2 Solution: Increase buffer concentration (e.g., to 25-50 mM). cause2->solution2 Yes solution3 Solution: Reduce sample injection volume or concentration. cause3->solution3 Yes end Resolution: Symmetrical Peaks cause3->end No, consult further troubleshooting guides solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for peak tailing issues.

References

Preventing hydrolysis of Isobutamben during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Isobutamben during sample storage and analysis. This compound, an ester of p-aminobenzoic acid, is susceptible to hydrolysis, which can impact the accuracy and reliability of experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure sample integrity.

Troubleshooting Guide: Preventing this compound Hydrolysis

Encountering degradation of your this compound samples? Use this guide to identify and resolve common issues.

Issue Potential Cause Recommended Solution
Loss of this compound potency over time in aqueous solutions. Hydrolysis: The ester linkage in this compound is being cleaved by water, a process that can be catalyzed by acidic or basic conditions.- Control the pH of the solution. Aim for a slightly acidic to neutral pH range (e.g., pH 4-6), as extreme pH values accelerate hydrolysis.[1][2][3] - Store samples at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C or below). - Minimize the amount of water in the sample by using organic solvents or preparing more concentrated stock solutions.
Appearance of a new peak in chromatograms corresponding to p-aminobenzoic acid (PABA). Hydrolysis Product: PABA is the primary hydrolysis product of this compound.- Confirm the identity of the new peak by comparing its retention time with a PABA standard. - Implement the storage and handling recommendations above to minimize further degradation.
Sample degradation is observed even with pH control and low-temperature storage. Enzymatic Degradation: If samples are in a biological matrix (e.g., plasma, tissue homogenates), esterase enzymes may be present and actively hydrolyzing the this compound.- Add an esterase inhibitor to the sample matrix immediately upon collection. - Heat-inactivate the biological matrix if compatible with your downstream analysis. - Store samples at ultra-low temperatures (-80°C) to minimize enzymatic activity.
Inconsistent results between different sample batches. Variability in Storage Conditions: Inconsistent temperature, pH, or light exposure across batches can lead to different rates of degradation.- Standardize your sample storage protocol. Ensure all samples are stored under identical conditions. - Use opaque containers or amber vials to protect samples from light, which can potentially accelerate degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of p-aminobenzoic acid (PABA) and isobutanol. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as by certain enzymes (esterases).

Q2: At what pH is this compound most stable?

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. To minimize degradation, it is crucial to store samples at low temperatures. The relationship between temperature and the rate of degradation can often be described by the Arrhenius equation, which indicates an exponential increase in the degradation rate with a linear increase in temperature. For every 10°C rise in temperature, the reaction rate can increase two to three times.

Q4: Can the choice of solvent impact this compound's stability?

A4: Yes, the solvent system plays a critical role. Due to its limited solubility in water, this compound is often dissolved in organic solvents or co-solvent mixtures. Using a non-aqueous solvent or a solvent system with a low water content will significantly slow down hydrolysis. If an aqueous solution is necessary, minimizing the storage time and adhering to strict pH and temperature controls are essential.

Q5: What are the key considerations for long-term storage of this compound samples?

A5: For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and dark place. If a solution is required, prepare it in a non-aqueous solvent if possible and store it at -20°C or -80°C in tightly sealed, opaque containers to prevent evaporation and exposure to light and moisture. For aqueous solutions, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for specified time points.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for specified time points, protected from light.

    • Dilute the samples for analysis at each time point.

  • Thermal Degradation:

    • Transfer a portion of the solid this compound to a vial and heat it in an oven at a temperature below its melting point (e.g., 105°C) for a specified duration.

    • Also, expose the stock solution to heat (e.g., 60°C).

    • At each time point, dissolve the solid or dilute the solution for analysis.

  • Photodegradation:

    • Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and p-Aminobenzoic Acid (PABA)

This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous quantification of this compound and its primary degradation product, PABA. Method optimization and validation are required for specific applications.

Objective: To separate and quantify this compound and PABA in the presence of each other and any other degradation products.

Chromatographic Conditions (to be optimized):

Parameter Suggested Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0-5.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) ratio.
Elution Mode Isocratic or gradient elution may be necessary to achieve optimal separation.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 280-290 nm, where both compounds have reasonable absorbance. A diode array detector (DAD) is recommended to check for peak purity.
Injection Volume 10-20 µL
Column Temperature 30°C

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is typically achieved through forced degradation studies.

  • Linearity: Analyze a series of solutions with known concentrations of this compound and PABA to establish a linear relationship between concentration and detector response.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis This compound This compound (Isobutyl p-aminobenzoate) PABA p-Aminobenzoic Acid This compound->PABA + H2O Isobutanol Isobutanol This compound->Isobutanol + H2O

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_degradation Potential Degradation cluster_analysis Analysis Solid Solid Sample (Cool, Dry, Dark) Solution Solution (Low Temp, Protected from Light) Solid->Solution Preparation Hydrolysis Hydrolysis (Water, pH, Temp) Solution->Hydrolysis HPLC Stability-Indicating HPLC Solution->HPLC Hydrolysis->HPLC Quantification Quantification of This compound & PABA HPLC->Quantification

Caption: Experimental workflow for this compound stability assessment.

References

Addressing matrix effects in LC-MS/MS analysis of Isobutamben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Isobutamben.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The primary sources of matrix effects in plasma and serum samples are phospholipids, salts, and endogenous metabolites that can co-extract with this compound. These molecules can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A common quantitative method is the post-extraction spike technique. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration.[2] A qualitative approach is the post-column infusion method, where a constant flow of this compound solution is introduced after the analytical column. Injection of an extracted blank matrix will reveal a dip or rise in the baseline signal at retention times where matrix components cause ion suppression or enhancement.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: A SIL-IS, such as this compound-d7, is considered the gold standard for quantitative mass spectrometry. Because it is chemically and physically almost identical to this compound, it co-elutes and experiences the same degree of matrix effects. This allows for accurate correction of variations during sample preparation and ionization, as quantification is based on the ratio of the analyte signal to the SIL-IS signal.

Q5: Can the signal from my this compound stable isotope-labeled internal standard also be affected by matrix effects?

A5: Yes, the internal standard is subject to the same matrix effects as the analyte. The core principle of using a SIL-IS is that both are affected to the same degree, maintaining a constant response ratio. However, issues can arise if the analyte and the SIL-IS experience differential matrix effects, which can occur if they are not perfectly co-eluted, leading to inaccurate quantification.

Troubleshooting Guide

Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound
  • Possible Cause: Matrix components affecting the chromatography. This can happen if the sample extract is not clean enough or if the pH of the reconstituted sample is significantly different from the mobile phase.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the cleanup procedure. If using protein precipitation, consider adding a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step.

    • Adjust Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.

    • Check Mobile Phase pH: Small variations in mobile phase pH can affect the retention time of ionizable compounds. Ensure consistent and accurate mobile phase preparation.

Issue 2: Significant Ion Suppression Observed for this compound
  • Possible Cause: Co-elution of this compound with phospholipids or other endogenous components from the biological matrix that compete for ionization.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation:

      • Modify the gradient to better separate this compound from the early-eluting, unretained matrix components.

      • Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. LLE or SPE are generally more effective at removing interfering matrix components than protein precipitation alone.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Variable matrix effects between different lots of biological matrix, leading to varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.

    • Matrix-Matched Calibrators and QCs: Prepare all calibration standards and QC samples in the same biological matrix as the study samples to ensure consistent matrix effects across the analytical run.

    • Thorough Sample Homogenization: Ensure all samples, including QCs, are thoroughly vortexed and mixed before and during the extraction process.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.

Methodology:

  • Prepare Set A (Neat Solution): Spike a known concentration of this compound and its SIL-IS into the final analysis solvent (e.g., mobile phase).

  • Prepare Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix using your established sample preparation protocol. After the final step (e.g., evaporation), spike the extracted matrix with the same concentration of this compound and its SIL-IS as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of this compound from Human Plasma using LLE

Objective: To extract this compound from plasma while minimizing matrix components.

Methodology:

  • Sample Aliquoting: To 100 µL of human plasma, add 25 µL of this compound-d7 internal standard solution.

  • Protein Precipitation & LLE: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute. Then add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Extraction: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the LC-MS/MS analysis of this compound, illustrating typical outcomes of method validation experiments.

Table 1: Extraction Recovery of this compound from Human Plasma

QC LevelConcentration (ng/mL)Mean Recovery (%)Standard Deviation (%)
Low588.24.5
Medium5091.53.1
High40090.13.8

Table 2: Matrix Effect of this compound in Different Lots of Human Plasma

Plasma LotAnalyte Peak Area (Post-Spiked)Neat Solution Peak AreaMatrix Effect (%)
145,21050,80089.0
243,98050,80086.6
346,15050,80090.8
444,80050,80088.2
542,90050,80084.4
645,75050,80090.1
Average 44,800 50,800 88.2

Visualizations

MatrixEffectWorkflow start Inconsistent or Inaccurate This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect (Suppression or Enhancement)? assess_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_sp Improve Sample Preparation (LLE, SPE) optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sp->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_present end Accurate & Reproducible Quantification no_me->end

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow plasma Plasma Sample (+ SIL-IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution (Mobile Phase) evap->recon analysis LC-MS/MS Analysis recon->analysis

References

Technical Support Center: Isobutamben Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Isobutamben (isobutyl p-aminobenzoate) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with isobutanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] This reaction is reversible and requires careful control of conditions to maximize the yield of the desired ester.[2]

Q2: Why is a strong acid catalyst necessary for the esterification reaction?

A strong acid catalyst is crucial to protonate the carbonyl oxygen of the p-aminobenzoic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic isobutanol. The catalyst is regenerated during the reaction cycle.

Q3: How does the basic amino group on p-aminobenzoic acid affect the reaction?

The basic amino group on the PABA molecule can be protonated by the acid catalyst, forming an ammonium salt. This side reaction consumes the catalyst, rendering it ineffective for the esterification. Consequently, a stoichiometric amount of the acid catalyst, rather than a purely catalytic amount, is often required to ensure enough acid is available to protonate the carboxylic acid's carbonyl group.

Q4: What is the role of water in the synthesis of this compound, and why is its removal important?

Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (PABA and isobutanol) according to Le Chatelier's principle, which in turn reduces the yield of this compound. Therefore, it is critical to remove water as it is formed to drive the reaction to completion.

Q5: Are there alternative methods for synthesizing this compound?

Yes, alternative methods exist, though they are often more complex than Fischer esterification. One such method involves the reduction of isobutyl p-nitrobenzoate. Another approach is the reaction of p-aminobenzoic acid salts with isobutyl halides, such as isobutyl iodide.

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield of the final product is a common issue in this compound synthesis. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting StepsExplanation
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. 2. Increase Reaction Temperature: Carefully raise the temperature, but avoid excessive heat which can promote side reactions. 3. Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst is used to account for consumption by the amino group.Esterification is an equilibrium-controlled process and may require sufficient time and activation energy to reach completion.
Equilibrium Shift Towards Reactants 1. Remove Water: Employ a Dean-Stark apparatus during reflux or add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use Excess Isobutanol: Utilize a molar excess of isobutanol (e.g., a 2:1 or 3:1 molar ratio of isobutanol to PABA).Removing the water byproduct or increasing the concentration of one reactant shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
Loss of Product During Workup 1. Minimize Aqueous Washing: Use minimal volumes of cold water when washing the product to reduce its dissolution. 2. Check Aqueous Layer: If the product is unexpectedly soluble in the aqueous layer, this layer should be checked for the presence of the product.This compound has limited solubility in water, but some product can be lost during the washing and extraction phases.
Issue 2: Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Side ProductPotential CauseMitigation Strategies
Diisobutyl Ether High catalyst concentration and/or high reaction temperature.Reduce the concentration of the acid catalyst and operate at the lower end of the effective temperature range for esterification.
Isobutylene High reaction temperatures leading to the dehydration of isobutanol.Maintain the reaction temperature within the optimal range and consider using a milder catalyst if high temperatures are necessary.
N-acylation Product Excessively high reaction temperatures.Avoid unnecessarily high temperatures to favor esterification over the acylation of the amino group.

Experimental Protocols

Key Experiment: Fischer Esterification of p-Aminobenzoic Acid with Isobutanol

Objective: To synthesize this compound with an improved yield.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add p-aminobenzoic acid (1.0 equivalent) and an excess of isobutanol (3.0 equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 equivalent) to the mixture. A precipitate may form.

  • Reflux: Heat the mixture to a gentle reflux. The isobutanol will serve as both reactant and solvent. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete when all the PABA has been consumed (usually after several hours).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a beaker containing ice water.

  • Precipitation: Slowly add a 10% sodium carbonate solution to the mixture while stirring until gas evolution ceases and the pH is basic (pH > 8). This will neutralize the sulfuric acid and deprotonate the amino group, causing the this compound to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ligroin).

  • Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Visualizations

Reaction Pathway

Fischer_Esterification PABA p-Aminobenzoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate PABA->Protonated_Carbonyl + H+ Isobutanol Isobutanol Tetrahedral_Intermediate Tetrahedral Intermediate Isobutanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Isobutanol Water Water Tetrahedral_Intermediate->Water This compound This compound Tetrahedral_Intermediate->this compound - H2O, -H+ H_plus2 H+ H_plus H+ H_plus->PABA

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine PABA, Isobutanol, and H2SO4 Reflux 2. Heat to Reflux (with Dean-Stark Trap) Setup->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Neutralize 5. Neutralize with Na2CO3 Cool->Neutralize Filter 6. Filter Precipitate Neutralize->Filter Recrystallize 7. Recrystallize Product Filter->Recrystallize Dry 8. Dry Final Product Recrystallize->Dry

Caption: Step-by-step workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low this compound Yield Check_Completion Is the reaction complete (checked by TLC)? Start->Check_Completion Check_Water Was water effectively removed during reaction? Check_Completion->Check_Water Yes Increase_Time_Temp Increase reaction time/temperature or catalyst concentration Check_Completion->Increase_Time_Temp No Check_Workup Was product lost during workup? Check_Water->Check_Workup Yes Use_Dean_Stark Use Dean-Stark trap or excess isobutanol Check_Water->Use_Dean_Stark No Optimize_Workup Minimize aqueous washes and check aqueous layers Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Increase_Time_Temp->Success Use_Dean_Stark->Success Optimize_Workup->Success

Caption: A logical guide for troubleshooting low this compound yield.

References

Minimizing side-product formation in Isobutamben synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side-product formation during the synthesis of Isobutamben (isobutyl p-aminobenzoate).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is typically synthesized via a Fischer esterification reaction.[1] This method involves reacting p-aminobenzoic acid (PABA) with an excess of isobutanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), under reflux conditions.[2] The reaction is an equilibrium process where water is formed as a byproduct.[3]

Q2: What are the most common side-products I should be aware of?

A2: The primary impurities and side-products encountered during this compound synthesis are:

  • Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, residual p-aminobenzoic acid and isobutanol are common impurities.[2]

  • Di-isobutyl Ether: The acidic catalyst and high temperatures can promote the acid-catalyzed dehydration (self-condensation) of two isobutanol molecules.[4]

  • Isobutene: Elimination of water from isobutanol can also occur, yielding isobutene gas, which reduces the amount of alcohol available for the esterification.

  • Oxidation Products: The amine group on PABA is susceptible to oxidation, especially when heated in the presence of air, which can lead to the formation of colored impurities and a discolored final product.

Q3: How can I maximize the yield of this compound?

A3: To maximize product yield, you should focus on shifting the reaction equilibrium to the product side, in accordance with Le Châtelier's Principle. The two most effective strategies are:

  • Use an Excess of a Reactant: Using a large molar excess of isobutanol (which often doubles as the solvent) drives the reaction forward.

  • Remove Water: As water is a product, its removal will also shift the equilibrium to the right. In a laboratory setting, this can be accomplished by using a Dean-Stark apparatus.

Q4: My final product is yellow or brown. What causes this discoloration and how can I prevent it?

A4: A yellow or brown color indicates the presence of impurities, likely resulting from the oxidation of the amino group on the PABA starting material or the this compound product. This is often exacerbated by high temperatures in the presence of oxygen. To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessively high temperatures or prolonged reaction times.

Q5: How can I effectively remove unreacted p-aminobenzoic acid from my crude product?

A5: Unreacted p-aminobenzoic acid can be removed during the workup procedure. After the reaction, the mixture is typically cooled and neutralized with an aqueous basic solution, such as 10% sodium carbonate (Na₂CO₃). This compound is insoluble in water and will precipitate, while the unreacted acidic PABA will be deprotonated to form a water-soluble carboxylate salt, which remains in the aqueous phase. The solid this compound can then be isolated by vacuum filtration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The equilibrium was not sufficiently shifted towards the products. 2. Loss of Alcohol: Side-reactions like ether formation or elimination to isobutene consumed the isobutanol. 3. Product Loss During Workup: The product may be partially soluble in the wash solutions.1. Increase the molar excess of isobutanol (e.g., from 5 eq. to 10 eq.). Use a Dean-Stark trap to remove water as it forms. 2. Lower the reaction temperature slightly and monitor the reaction progress (e.g., by TLC) to avoid prolonged heating. 3. Ensure the aqueous wash solution is basic (pH > 8) to minimize the solubility of the amine product. Use cold wash solutions.
Impure Product (extra peaks in NMR, GC/MS, or broad melting point range)1. Unreacted PABA: Inefficient removal during workup. 2. Di-isobutyl Ether: Reaction temperature may be too high, or the acid catalyst concentration is excessive. 3. Trapped Solvent: Incomplete drying of the final product.1. During workup, wash the crude product thoroughly with a sodium carbonate or bicarbonate solution to remove all acidic starting material. 2. Reduce the amount of acid catalyst or use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH). Consider lowering the reflux temperature if possible. 3. Dry the purified product under a high vacuum for several hours.
Oily or Gummy Product Instead of Crystalline Solid 1. High Impurity Level: The presence of unreacted starting materials or side-products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good, preventing the product from precipitating upon cooling.1. Re-purify the product. Perform an additional wash with a basic solution, followed by a water wash. If impurities persist, consider column chromatography. 2. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by using an excess of isobutanol and a standard acid catalyst.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-aminobenzoic acid (13.7 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add isobutanol (92 mL, approx. 1.0 mol, 10 equivalents). Begin stirring the mixture. Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. A precipitate of the PABA salt may form but will dissolve as the reaction heats up.

  • Reaction: Heat the mixture to a gentle reflux (approx. 108 °C) using a heating mantle. Let the reaction proceed for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate until the evolution of CO₂ gas ceases and the pH of the solution is > 8. A white precipitate of crude this compound will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 50 mL).

  • Drying: Allow the product to air-dry on the filter for 15-20 minutes, then transfer it to a watch glass to dry completely. For best results, dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol purifies the crude this compound to remove residual impurities.

  • Solvent Selection: Place the crude, dry this compound into an Erlenmeyer flask. Select an appropriate solvent system, such as an ethanol/water mixture.

  • Dissolution: Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and heat gently on a hot plate.

  • Crystallization: Once dissolved, remove the flask from the heat. Slowly add warm deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopic methods (NMR, IR).

Visualizations

Reaction_Pathways cluster_main cluster_side1 cluster_side2 PABA p-Aminobenzoic Acid (PABA) Catalyst3 + O₂ (air) + Heat PABA->Catalyst3 invis1 PABA->invis1 Isobutanol Isobutanol (Excess) Catalyst2 + H₂SO₄ + Heat Isobutanol->Catalyst2 Isobutanol->invis1 Catalyst + H₂SO₄ (Catalyst) + Heat Main_Product This compound (Desired Product) Catalyst->Main_Product Side_Product1 Di-isobutyl Ether (Side-Product) Catalyst2->Side_Product1 Side_Product2 Isobutene (Side-Product) Catalyst2->Side_Product2 Side_Product3 Oxidation Products (Colored Impurities) Catalyst3->Side_Product3 Water H₂O Main_Product->Water + invis1->Catalyst invis2

Caption: Key reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR, MP) Check_PABA Unreacted PABA present? Start->Check_PABA Check_Ether Side-product peaks present? (e.g., Di-isobutyl ether) Check_PABA->Check_Ether No Sol_PABA Solution: Improve basic wash (Na₂CO₃) during workup. Re-purify. Check_PABA->Sol_PABA Yes Check_Color Product Discolored? Check_Ether->Check_Color No Sol_Ether Solution: 1. Lower reaction temperature. 2. Reduce catalyst concentration. 3. Purify via recrystallization or column chromatography. Check_Ether->Sol_Ether Yes Pure Product is Pure Check_Color->Pure No Sol_Color Solution: 1. Run reaction under N₂/Ar. 2. Avoid prolonged heating. 3. Treat with activated carbon during recrystallization. Check_Color->Sol_Color Yes Sol_PABA->Check_Ether Sol_Ether->Check_Color Sol_Color->Pure

Caption: Troubleshooting workflow for impure this compound product.

References

Navigating the Challenges of Isobutamben's Poor Aqueous Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, the poor aqueous solubility of the local anesthetic Isobutamben can present a significant hurdle in obtaining reliable and reproducible assay results. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through scientifically sound solubility enhancement strategies. By leveraging techniques such as pH adjustment, the use of co-solvents, and cyclodextrin complexation, accurate and consistent in vitro and in vivo studies can be achieved.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, or isobutyl 4-aminobenzoate, is a weak base with a chemical structure that is largely non-polar. Its solubility in water is very low, estimated to be similar to its close structural analog, Butamben, which has a reported solubility of approximately 0.14 mg/mL (1 part in 7000).[1] This inherent hydrophobicity makes it challenging to dissolve in aqueous buffers commonly used in biological assays.

Q2: What is the pKa of this compound and why is it important?

Q3: Can I use organic solvents to dissolve this compound for my experiments?

A3: Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds like this compound. Dimethyl sulfoxide (DMSO) is a frequently used solvent. However, it is crucial to minimize the final concentration of the organic solvent in the assay to avoid artifacts or cytotoxicity. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration: Lower the working concentration of this compound. 2. pH Adjustment: Lower the pH of the aqueous buffer to below the pKa of this compound (ideally pH < 2.5) to increase the proportion of the more soluble, protonated form. 3. Use a Co-solvent: Maintain a low percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final solution. 4. Utilize Cyclodextrins: Formulate this compound with a suitable cyclodextrin to form an inclusion complex with enhanced aqueous solubility.
Cloudy or hazy solution after initial dissolution. The solution is supersaturated and may precipitate over time.1. Reduce the concentration: Prepare a more dilute solution. 2. Gentle warming and sonication: These can aid in initial dissolution, but if precipitation occurs upon cooling, the concentration is too high. 3. Filter the solution: Use a 0.22 µm filter to remove any undissolved particles before use.
Inconsistent assay results. Precipitation of this compound during the assay, leading to variable effective concentrations.1. Confirm solubility under assay conditions: Before conducting the main experiment, perform a solubility test of this compound in the final assay buffer at the intended concentration and temperature. 2. Employ a robust solubilization strategy: Consistently use one of the recommended solubilization methods (pH adjustment, co-solvents, or cyclodextrins) throughout all experiments.

Solubility Enhancement Strategies: A Quantitative Comparison

The following table summarizes the effectiveness of different strategies for enhancing the solubility of local anesthetics, which can be applied to this compound.

Method Excipient/Condition Fold Increase in Solubility (Approximate) Considerations
pH Adjustment Decrease pH to < pKa>100-foldMay not be compatible with all biological assays. The low pH could affect cell viability or enzyme activity.
Co-solvents 5% Ethanol in water10 to 50-foldPotential for solvent toxicity in cell-based assays. The final concentration must be carefully controlled and validated.
5% Polyethylene Glycol 400 (PEG 400) in water50 to 100-foldGenerally less toxic than DMSO or ethanol, but compatibility with the specific assay should be verified.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)>100-foldGenerally considered safe for in vitro and in vivo use. Can significantly enhance solubility and stability. For instance, the solubility of ropivacaine was increased 177-fold with HP-β-CD.[3]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization using pH Adjustment
  • Prepare an acidic buffer: Prepare an aqueous buffer with a pH below the estimated pKa of this compound (e.g., pH 2.0 using a glycine-HCl buffer).

  • Dissolve this compound: Directly dissolve the this compound powder in the acidic buffer to the desired concentration.

  • Neutralization (Optional and for specific applications): If the final application requires a more neutral pH, the acidic this compound solution can be carefully and rapidly diluted into a larger volume of neutral buffer immediately before use. However, be aware that this may lead to precipitation if the final concentration exceeds the solubility limit at the neutral pH.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add this compound: Add the this compound powder to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Visualizing Experimental Workflows

Workflow for Preparing a Working Solution for Cell-Based Assays

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex filter_stock Sterile filter (0.22 µm) vortex->filter_stock store Store at -20°C filter_stock->store thaw Thaw stock solution dilute Serially dilute stock into medium (ensure final DMSO <0.5%) thaw->dilute prewarm Pre-warm cell culture medium to 37°C prewarm->dilute mix Mix gently dilute->mix apply Apply to cells mix->apply

Caption: Workflow for preparing an this compound working solution for cell-based assays.

Decision Tree for Troubleshooting this compound Precipitationdot

G start Precipitation Observed decision1 Is the final concentration essential? start->decision1 decision2 Is a low pH tolerable for the assay? decision1->decision2 Yes Reduce final concentration Reduce final concentration decision1->Reduce final concentration No decision3 Is a co-solvent (e.g., DMSO) acceptable? decision2->decision3 No Use pH adjustment\n(e.g., pH < 2.5) Use pH adjustment (e.g., pH < 2.5) decision2->Use pH adjustment\n(e.g., pH < 2.5) Yes Use co-solvent\n(keep final % low) Use co-solvent (keep final % low) decision3->Use co-solvent\n(keep final % low) Yes Use cyclodextrins\n(e.g., HP-β-CD) Use cyclodextrins (e.g., HP-β-CD) decision3->Use cyclodextrins\n(e.g., HP-β-CD) No

References

Technical Support Center: Enhancing the Stability of Isobutamben in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Isobutamben in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound, an ester of p-aminobenzoic acid, is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of p-aminobenzoic acid and isobutanol.[1] Another potential degradation route is the oxidation of the aromatic amine group.[1]

Q2: What are the main factors that influence the stability of this compound in solution?

A2: The stability of this compound in aqueous solutions is primarily affected by the following factors:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Local anesthetics are often formulated at a slightly acidic pH to enhance stability.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the aromatic amine group.

Q3: How can I enhance the stability of my this compound solution?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution within an optimal range, which is typically slightly acidic for p-aminobenzoic acid esters. Buffering the solution can help maintain a stable pH.

  • Temperature Control: Store the solution at controlled, and preferably refrigerated, temperatures to minimize thermal degradation.

  • Light Protection: Protect the solution from light by using amber-colored vials or by storing it in the dark.

  • Inert Atmosphere: To prevent oxidation, consider preparing and storing the solution under an inert atmosphere, such as nitrogen.

  • Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.

Q4: What are the expected degradation products of this compound that I should monitor?

A4: The primary degradation products to monitor are p-aminobenzoic acid and isobutanol, resulting from hydrolysis. Other potential minor degradation products could arise from oxidation of the aromatic amine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. The pH of the solution may be too high or too low, accelerating hydrolysis.Measure and adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6). Use a suitable buffer system to maintain pH stability.
The solution is being stored at an elevated temperature.Store the solution at a lower, controlled temperature, such as in a refrigerator (2-8 °C).
Discoloration of the this compound solution. Oxidation of the aromatic amine group may be occurring.Prepare and store the solution under an inert gas like nitrogen to displace oxygen. Consider adding a suitable antioxidant to the formulation.
The solution has been exposed to light.Store the solution in light-resistant containers (e.g., amber vials) and protect from direct light exposure.
Precipitation is observed in the solution upon storage. A degradation product, such as p-aminobenzoic acid, which has lower solubility, may be forming and precipitating.Confirm the identity of the precipitate using analytical techniques like HPLC or spectroscopy. Address the root cause of degradation (e.g., pH, temperature) to prevent further precipitation.
Inconsistent results in stability studies. The analytical method is not stability-indicating, meaning it cannot separate this compound from its degradation products.Develop and validate a stability-indicating HPLC method. Perform forced degradation studies to ensure all potential degradation products are separated from the parent compound.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability and Recommended Controls

Factor Effect on Stability Recommended Control Measures
pH Catalyzes hydrolysis at acidic and basic extremes.Buffer solution to a slightly acidic pH (e.g., 4-6).
Temperature Increased temperature accelerates degradation kinetics.Store at controlled room temperature or refrigerated (2-8 °C).
Light (UV/Visible) Can induce photodegradation.Use amber, light-resistant containers. Store in the dark.
Oxygen Promotes oxidation of the aromatic amine.Purge solution and headspace with an inert gas (e.g., nitrogen). Consider the use of antioxidants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways. The extent of degradation should ideally be between 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, p-aminobenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both this compound and p-aminobenzoic acid have significant absorbance (e.g., 294 nm).

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_0 Factors Affecting Stability cluster_1 Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Degraded_this compound Degraded_this compound Hydrolysis->Degraded_this compound Oxidation->Degraded_this compound Photodegradation->Degraded_this compound Isobutamben_Solution Isobutamben_Solution Isobutamben_Solution->Hydrolysis Isobutamben_Solution->Oxidation Isobutamben_Solution->Photodegradation

Caption: Factors influencing this compound degradation pathways.

Start Start Prepare_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare_Samples HPLC_Analysis Analyze via Stability-Indicating HPLC Method Prepare_Samples->HPLC_Analysis Data_Analysis Analyze Data (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Data_Analysis->Identify_Degradants Develop_Pathway Propose Degradation Pathway Identify_Degradants->Develop_Pathway End End Develop_Pathway->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Reproducible Quantification of Isobutamben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reproducible quantification of Isobutamben (Isobutyl 4-aminobenzoate). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: The most common and recommended methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is widely used for non-volatile and thermally labile compounds, while GC is suitable for volatile and thermally stable compounds.[1]

Q2: What are the typical chromatographic conditions for HPLC analysis of this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound analysis.[1] Common conditions involve a C18 column, a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at approximately 254 nm.[1][2]

Q3: How should I prepare my samples for this compound analysis?

A3: Sample preparation depends on the matrix. For cosmetic or pharmaceutical formulations, a simple dilution with the mobile phase might be sufficient. For more complex matrices, an extraction step such as solid-supported liquid-liquid extraction (SLE) may be necessary to remove interfering substances.

Q4: What are the key validation parameters to ensure a reproducible method?

A4: Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times in HPLC - Fluctuation in mobile phase composition- Leaks in the HPLC system- Unstable column temperature- Ensure proper mixing and degassing of the mobile phase.- Check for leaks at all connections.- Use a column oven to maintain a constant temperature.
No or Low Peak Response in HPLC/GC - Incorrect wavelength/detector settings- Sample degradation- Injection error- Verify the UV wavelength is set to the absorbance maximum of this compound (around 254 nm).- Ensure proper sample storage and handling to prevent degradation.- Check the autosampler for proper injection volume and syringe function.
Ghost Peaks in Chromatogram - Contamination in the mobile phase or sample- Carryover from previous injections- Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash protocol in the autosampler method.
High Backpressure in HPLC System - Blockage in the system (e.g., guard column, tubing, frit)- Particulate matter from the sample- Systematically check and replace any blocked components.- Filter all samples through a 0.45 µm filter before injection.
Poor Reproducibility in GC-MS - Inconsistent sample derivatization (if used)- Active sites in the GC inlet or column- Fluctuations in carrier gas flow- Optimize derivatization conditions and ensure consistency.- Deactivate the inlet and use a properly deactivated column.- Check for leaks in the gas lines and ensure a stable flow rate.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of compounds structurally similar to this compound, which can serve as a benchmark for method development.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL

Table 2: GC-MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline for the quantification of this compound. Optimization may be required for specific sample matrices.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a starting point for developing a GC-MS method for this compound.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp up to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL with an appropriate split ratio.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS MassSpec Mass Spectrum MS->MassSpec Quantification Quantification MassSpec->Quantification

Caption: Experimental workflow for GC-MS quantification of this compound.

Troubleshooting_Logic Problem Analytical Problem Identified CheckSystem Check System Suitability Problem->CheckSystem CheckSystem->Problem System Passes (Problem Elsewhere) IsolateVariable Isolate One Variable at a Time CheckSystem->IsolateVariable System Fails ConsultManual Consult Instrument Manual IsolateVariable->ConsultManual ContactSupport Contact Technical Support ConsultManual->ContactSupport Issue Unresolved

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isobutamben Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Isobutamben, an ester of p-aminobenzoic acid, serves as a crucial local anesthetic. The selection of an appropriate analytical technique for its determination is vital for ensuring product quality and regulatory compliance. This guide provides a comprehensive cross-validation comparison of two of the most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. The information presented herein is a synthesis of established analytical principles and data from analogous compounds, offering a robust framework for method development and validation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. It separates components in a liquid mobile phase as they pass through a packed column (stationary phase). In contrast, Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the sample through a separating column.

The choice between HPLC and GC for this compound analysis hinges on its physicochemical properties. This compound, or isobutyl p-aminobenzoate, has a melting point of 65°C and is soluble in organic solvents, while being only slightly soluble in water.[1] This profile makes it amenable to both HPLC and GC analysis, necessitating a detailed comparison to determine the optimal method for specific applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC, based on methods developed for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from methodologies for similar p-aminobenzoic acid esters.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0). A common starting point is a 70:30 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm, which is a common wavelength for p-aminobenzoic acid derivatives.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable organic solvent like methanol at a concentration of 1 mg/mL. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

Gas Chromatography (GC-FID/NPD) Protocol

This protocol is based on methods for the analysis of butamben and other p-aminobenzoic acid esters.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity, an autosampler, and a split/splitless injector.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is often employed for optimal separation. For instance, starting at 150°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/min, and holding for 5 minutes.

  • Detector Temperature: FID at 300°C or NPD at 300°C.

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 10:1).

  • Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution.

Data Presentation: Comparison of Method Validation Parameters

The performance of HPLC and GC methods for the analysis of this compound can be objectively compared using key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical expected performance data based on methods for structurally similar compounds.

Validation ParameterHPLC-UVGC-FID/NPD
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL (FID), < 0.1 µg/mL (NPD)
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mL (FID), < 0.3 µg/mL (NPD)
Specificity HighHigh
Sample Throughput ModerateHigh

Mandatory Visualization

To clearly illustrate the procedural steps for each analytical technique, the following workflows are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for this compound analysis using HPLC.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh this compound Standard/Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Prepare Calibration Standards B_gc->C_gc D_gc Equilibrate GC System C_gc->D_gc E_gc Inject Sample (Split/Splitless) D_gc->E_gc F_gc Chromatographic Separation (Capillary Column) E_gc->F_gc G_gc FID/NPD Detection F_gc->G_gc H_gc Integrate Peak Area G_gc->H_gc I_gc Construct Calibration Curve H_gc->I_gc J_gc Quantify this compound I_gc->J_gc

Caption: Workflow for this compound analysis using GC.

Discussion: HPLC vs. GC for this compound Analysis

Both HPLC and GC are viable techniques for the quantification of this compound, each with its own set of advantages and limitations.

HPLC-UV offers several benefits for the analysis of this compound. The technique is non-destructive and generally requires minimal sample preparation, especially when the sample matrix is simple. The use of reversed-phase columns provides excellent selectivity for many pharmaceutical compounds. Furthermore, HPLC is well-suited for the analysis of thermally labile compounds, although this compound's melting point of 65°C suggests it has reasonable thermal stability. The widespread availability of HPLC systems in pharmaceutical laboratories also makes it a convenient choice.

GC-FID/NPD , on the other hand, can offer higher resolution and faster analysis times due to the use of high-efficiency capillary columns and higher operating temperatures. The Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For enhanced sensitivity and selectivity for nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) can be employed, significantly lowering the limit of detection. A potential drawback of GC is the requirement for the analyte to be volatile and thermally stable. While this compound is expected to be sufficiently stable for GC analysis, this must be verified during method development. Derivatization may sometimes be necessary to improve volatility or thermal stability, which adds an extra step to the sample preparation process, though it is unlikely to be required for this compound.

Conclusion and Recommendations

The choice between HPLC and GC for the analysis of this compound should be guided by the specific requirements of the application.

  • For routine quality control of finished pharmaceutical products where the concentration of this compound is relatively high, HPLC-UV is an excellent choice. It is robust, reliable, and the sample preparation is straightforward.

  • For applications requiring high sample throughput or the analysis of trace levels of this compound, GC with an NPD detector may be the preferred method. Its high sensitivity and the potential for faster run times can be advantageous in these scenarios.

Ultimately, a thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust and reliable analytical methods for the quantification of this compound, thereby ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of the Duration of Action of Isobutamben and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the duration of action of Isobutamben, a lesser-known ester local anesthetic, with commonly used agents such as lidocaine, bupivacaine, and its structural analog, benzocaine. The information presented is based on available preclinical and clinical data, offering insights for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

Local anesthetics are essential for a wide range of medical procedures, and their duration of action is a critical factor in their clinical utility. While amide local anesthetics like lidocaine and bupivacaine are extensively studied and widely used, ester-type anesthetics such as this compound (isobutyl p-aminobenzoate) represent a class with distinct properties. This guide synthesizes available data to compare the anesthetic duration of this compound with standard local anesthetics, providing a framework for understanding its potential applications and for designing future research.

Data Summary

The following table summarizes the available data on the duration of action of this compound and other selected local anesthetics. It is important to note that direct comparative studies involving this compound are limited. The data for this compound is primarily inferred from studies on its close structural analog, n-butyl-p-aminobenzoate.

Local AnestheticChemical ClassOnset of ActionDuration of Action (minutes)
This compound EsterModerateLong (comparable to Bupivacaine)[1]
Lidocaine AmideRapid60 - 120[2][3]
Bupivacaine AmideSlow180 - 480[3]
Benzocaine EsterRapid10 - 20[4]

Note: The duration of action can be significantly influenced by factors such as the administered dose, the site of injection, the use of vasoconstrictors (e.g., epinephrine), and the specific experimental model used.

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The uncharged form of the anesthetic molecule is thought to cross the cell membrane, after which the charged form binds to the intracellular side of the sodium channel, leading to its blockade.

LocalAnestheticPathway cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular NaChannel Voltage-gated Sodium Channel NoImpulse Blockade of Nerve Impulse NaChannel->NoImpulse Prevents Depolarization Na_in Na+ Influx LA_ext Local Anesthetic (Uncharged) LA_int Local Anesthetic (Charged) LA_ext->LA_int Crosses Membrane LA_int->NaChannel Binds to channel NerveImpulse Nerve Impulse (Action Potential) Na_out Na+ Na_out->NaChannel Normal Conduction

Caption: Mechanism of action of local anesthetics.

Experimental Protocols

The duration of action of local anesthetics is typically determined using in vivo animal models. The two most common methods are the rat sciatic nerve block and the guinea pig intradermal wheal test.

Rat Sciatic Nerve Block Model

This model assesses the duration of both sensory and motor blockade of the sciatic nerve.

Workflow:

SciaticNerveBlockWorkflow start Anesthetize Rat (e.g., Isoflurane) expose Surgically expose the sciatic nerve start->expose inject Inject local anesthetic (e.g., 0.2 mL) near the nerve expose->inject assess_motor Assess motor function (e.g., hindpaw grip strength) inject->assess_motor periodically assess_sensory Assess sensory function (e.g., radiant heat withdrawal) inject->assess_sensory periodically record Record time to return of normal function assess_motor->record assess_sensory->record end End of Experiment record->end

Caption: Workflow for the rat sciatic nerve block assay.

Detailed Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized using isoflurane. The hind limb is shaved and disinfected.

  • Surgical Procedure: A small incision is made in the thigh to expose the sciatic nerve. Care is taken to avoid damaging the nerve and surrounding tissues.

  • Drug Administration: A specific volume (e.g., 0.2 mL) of the test anesthetic solution is injected in close proximity to the sciatic nerve using a fine-gauge needle. A control group receives a saline injection.

  • Assessment of Motor Block: Motor function is evaluated at regular intervals (e.g., every 15 minutes) by assessing the animal's ability to grip a wire mesh or by measuring hindpaw grip strength with a dynamometer. The duration of motor block is the time from injection until the grip strength returns to baseline.

  • Assessment of Sensory Block: Sensory blockade is assessed using a thermal stimulus, such as a radiant heat source, applied to the plantar surface of the hindpaw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured. An increase in this latency indicates sensory anesthesia. The duration of sensory block is the time until the paw withdrawal latency returns to pre-injection levels.

  • Data Analysis: The duration of motor and sensory block is recorded for each animal and averaged for each treatment group. Statistical analysis is performed to compare the different anesthetics.

Guinea Pig Intradermal Wheal Test

This model is used to evaluate the duration of cutaneous anesthesia.

Detailed Methodology:

  • Animal Preparation: The backs of adult guinea pigs are shaved 24 hours prior to the experiment.

  • Drug Administration: A small volume (e.g., 0.1 mL) of the local anesthetic solution is injected intradermally into the shaved back, raising a small wheal. Multiple injection sites can be used on each animal to test different concentrations or different anesthetics.

  • Assessment of Anesthesia: The anesthetized area is tested for sensation at regular intervals (e.g., every 10-15 minutes). This is typically done by applying a sharp stimulus, such as a pinprick, to the center of the wheal. The lack of a skin twitch response (panniculus carnosus reflex) indicates effective anesthesia.

  • Data Analysis: The duration of anesthesia is defined as the time from injection until the return of the skin twitch reflex in response to the stimulus. The mean duration is calculated for each group.

Discussion

The available data, primarily from preclinical models, suggests that this compound has a prolonged duration of action, potentially comparable to that of bupivacaine. This is in contrast to its close structural analog, benzocaine, which is known for its short duration of action. The difference in duration between these p-aminobenzoic acid esters is likely attributable to differences in their physicochemical properties, such as lipid solubility and protein binding, which are key determinants of local anesthetic duration.

The long duration of action of this compound could make it a valuable agent for providing prolonged postoperative analgesia or for the management of chronic pain conditions. However, the limited amount of publicly available data on this compound highlights the need for further research. Direct, head-to-head comparative studies using standardized preclinical models are necessary to accurately quantify its duration of action relative to other local anesthetics. Furthermore, clinical trials would be required to establish its safety and efficacy in humans.

Conclusion

This compound shows promise as a long-acting local anesthetic. Based on preliminary and inferred data, its duration of action appears to be significantly longer than that of lidocaine and benzocaine, and may be in the same range as bupivacaine. This positions this compound as a candidate for clinical applications requiring sustained local anesthesia. Future research should focus on direct comparative studies to confirm these findings and to fully characterize the pharmacological profile of this agent. The detailed experimental protocols provided in this guide offer a standardized approach for such investigations.

References

A Comparative Analysis of the Skin Penetration of p-Aminobenzoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration of p-aminobenzoic acid (PABA) and its ester derivatives, which are commonly used as local anesthetics and ultraviolet (UV) filters. The objective is to present a consolidated overview of their skin absorption characteristics based on available experimental data. This information is crucial for formulation development, efficacy assessment, and safety evaluation of topical and transdermal products containing these compounds.

Comparative Permeation Data

The following table summarizes the in vitro skin penetration of p-aminobenzoic acid and several of its ester derivatives. It is important to note that the data presented is compiled from different studies. While efforts have been made to select data from studies with similar experimental setups to allow for a meaningful comparison, variations in methodologies may exist.

CompoundChemical StructureMolecular Weight ( g/mol )LogPSkin ModelVehicleTotal Absorption (% of Applied Dose in 24h)Permeability Coefficient (Kp) (cm/h)Flux (µg/cm²/h)
p-Aminobenzoic Acid (PABA) p-NH₂C₆H₄COOH137.140.83Hairless Guinea PigEthanol25.7 ± 5.6[1]Not ReportedNot Reported
Benzocaine (Ethyl p-aminobenzoate) p-NH₂C₆H₄COOC₂H₅165.191.86Hairless Guinea PigEthanol45.0 ± 7.0[1]Not ReportedNot Reported
Procaine p-NH₂C₆H₄COOCH₂CH₂N(C₂H₅)₂236.312.5Not AvailableNot AvailableNot AvailableNot ReportedNot Reported
Butamben (Butyl p-aminobenzoate) p-NH₂C₆H₄COOC₄H₉193.243.0Not AvailableNot AvailableNot AvailableNot ReportedNot Reported

Experimental Protocols

The data presented in this guide are primarily derived from in vitro skin permeation studies utilizing Franz diffusion cells. This methodology is a standard and widely accepted technique for evaluating the percutaneous absorption of various compounds.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness skin is excised from a suitable animal model, such as the hairless guinea pig.

  • Subcutaneous fat and extraneous tissue are carefully removed.

  • The prepared skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Diffusion Cell Assembly:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the skin membrane positioned between them.

  • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature, typically 32°C, to mimic physiological conditions. The receptor fluid is continuously stirred to ensure a uniform concentration of the permeated compound.

3. Dosing:

  • A defined amount of the test compound, dissolved in a specific vehicle (e.g., ethanol), is applied to the surface of the skin in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals over a 24-hour period, samples are withdrawn from the receptor compartment.

  • The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.

  • The concentration of the permeated compound in the samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of the compound permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the compound in the donor vehicle.

Experimental Workflow

The following diagram illustrates the typical workflow of an in vitro skin permeation study using a Franz diffusion cell.

Caption: Workflow for an in vitro skin permeation study.

Concluding Remarks

The skin penetration of p-aminobenzoic acid and its esters is a critical factor influencing their efficacy and safety in topical applications. Based on the available data, esterification of the carboxylic acid group of PABA, as seen in benzocaine, appears to enhance skin absorption. This is consistent with the general principle that increased lipophilicity facilitates passage through the lipid-rich stratum corneum.

The lack of directly comparable, quantitative data for a wider range of PABA esters highlights a gap in the current literature. Further side-by-side comparative studies under standardized experimental conditions are warranted to provide a more comprehensive understanding of the structure-permeation relationships within this class of compounds. Such studies would be invaluable for the rational design and optimization of topical formulations containing PABA and its derivatives.

References

Assessing the relative cytotoxicity of Isobutamben and other local anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro cytotoxicity of commonly used local anesthetics. This document summarizes key quantitative data, details experimental protocols, and visualizes underlying signaling pathways to aid in the selection and evaluation of local anesthetics in a research setting.

A comprehensive literature search reveals a significant disparity in the available cytotoxicity data for various local anesthetics. While extensive research has been conducted on amide-type anesthetics such as lidocaine, bupivacaine, ropivacaine, and mepivacaine, there is a notable absence of experimental data regarding the cytotoxicity of the ester-type anesthetic Isobutamben (isobutyl p-aminobenzoate). Therefore, a direct comparison of this compound with the other agents is not possible at this time. This guide will focus on the comparative cytotoxicity of the well-researched amide local anesthetics.

Quantitative Cytotoxicity Data

The cytotoxic potential of local anesthetics is dependent on the concentration, duration of exposure, and the cell type. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal lethal dose (LD50) values from various studies. A lower value indicates higher cytotoxicity.

Table 1: Comparative IC50 Values of Local Anesthetics in Different Cell Lines

Local AnestheticCell LineExposure TimeIC50 (mM)Reference
BupivacaineHuman Chondrocyte Cells (TC28a2)24 h≈ 2.8[1]
LevobupivacaineHuman Chondrocyte Cells (TC28a2)24 h≈ 3.2[1]
RopivacaineHuman Chondrocyte Cells (TC28a2)24 h≈ 5.0[1]
LidocaineHuman Chondrocyte Cells (TC28a2)24 h≈ 8.0[1]
BupivacaineChick Embryo Dorsal Root Ganglion Neurons15 min≈ 2.5 (10⁻².⁶ M)[2]
RopivacaineChick Embryo Dorsal Root Ganglion Neurons15 min≈ 3.2 (10⁻².⁵ M)
LidocaineChick Embryo Dorsal Root Ganglion Neurons15 min≈ 1.6 (10⁻².⁸ M)
MepivacaineChick Embryo Dorsal Root Ganglion Neurons15 min≈ 25.1 (10⁻¹.⁶ M)

Table 2: Comparative Cell Viability Following Exposure to Local Anesthetics

Local AnestheticConcentrationCell LineExposure TimeCell Viability (%)Reference
Bupivacaine0.5%Equine Articular Chondrocytes30 min28.73 ± 8.44
Lidocaine2%Equine Articular Chondrocytes30 min66.85 ± 6.03
Mepivacaine2%Equine Articular Chondrocytes30 min86.27 ± 2.00
Bupivacaine0.5%Human Mesenchymal Stem Cells1 h5 ± 1 (after 96h)
Ropivacaine0.75%Human Mesenchymal Stem Cells1 h16 ± 2 (after 96h)
Mepivacaine2%Human Mesenchymal Stem Cells1 h1 ± 0 (after 96h)
Bupivacaine0.5%Human Mesenchymal Stem Cells1 h79
Ropivacaine0.5%Human Mesenchymal Stem Cells1 h84
Lidocaine1%Human Mesenchymal Stem Cells1 h49

Mechanisms of Cytotoxicity

Local anesthetics can induce cell death through various mechanisms, primarily apoptosis and necrosis. The specific pathway often depends on the concentration and duration of exposure. At lower concentrations, apoptosis is the predominant form of cell death, while higher concentrations tend to cause necrosis.

The primary mechanism of local anesthetic-induced apoptosis involves the mitochondrial pathway. This is initiated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to apoptotic cell death. Another contributing factor is the generation of reactive oxygen species (ROS), which can induce oxidative stress and further damage cellular components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

    • Compound Exposure: Treat the cells with various concentrations of the local anesthetic for the desired duration. Include untreated cells as a negative control.

    • MTT Reagent Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.

  • Principle: LDH is released from cells with damaged plasma membranes. The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.

  • Protocol:

    • Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

    • Stop Reaction: Add a stop solution to terminate the reaction.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the local anesthetic for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Mandatory Visualizations

Signaling Pathway of Local Anesthetic-Induced Apoptosis

G LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito ROS ↑ Reactive Oxygen Species (ROS) LA->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of local anesthetic-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Chondrocytes, Neurons) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding LA_Prep Prepare Local Anesthetic Concentrations Treatment Treat Cells with Local Anesthetics LA_Prep->Treatment CellSeeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance LDH->Absorbance Apoptosis->Absorbance Data Calculate Cell Viability/ Cytotoxicity Absorbance->Data Comparison Compare Cytotoxicity of Different Anesthetics Data->Comparison

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

A Head-to-Head Comparison of Isobutamben and Articaine in a Nerve Block Model: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available data on Isobutamben and Articaine reveals a significant disparity in the depth of scientific investigation. While Articaine has been extensively studied in various nerve block models, providing a robust dataset on its efficacy and safety, this compound remains a less characterized local anesthetic. This guide synthesizes the current knowledge on both compounds to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting the existing data and identifying critical knowledge gaps.

Executive Summary

Articaine is a well-established amide local anesthetic with a rapid onset and intermediate duration of action, widely used in dental and other minor surgical procedures. Its efficacy and safety are supported by numerous clinical trials. In contrast, this compound, an ester local anesthetic, has limited available data regarding its clinical performance in nerve block models. While its mechanism of action is understood to be similar to other local anesthetics, a lack of head-to-head comparative studies with agents like articaine makes a direct, data-driven comparison challenging. This guide will present the available information on both agents, focusing on their mechanism of action, pharmacokinetic properties, and any available performance data in nerve block scenarios.

Mechanism of Action

Both this compound and Articaine exert their anesthetic effects by blocking nerve impulse conduction. They achieve this by reversibly binding to voltage-gated sodium channels within the nerve cell membrane.[1][2] This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, resulting in a localized and temporary loss of sensation.

cluster_0 Cell Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Threshold Reached Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Blockage Blockage of Na+ Influx Na_Channel_Open->Blockage Na_Channel_Inactive->Na_Channel_Closed Repolarization Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Closed Depolarization Local_Anesthetic This compound or Articaine Local_Anesthetic->Na_Channel_Open Binds to open/inactive state No_Action_Potential No Action Potential Propagation Blockage->No_Action_Potential

Fig. 1: Simplified signaling pathway of local anesthetic action.

Physicochemical and Pharmacokinetic Properties

The clinical performance of a local anesthetic is heavily influenced by its physicochemical properties. Key parameters include lipid solubility, protein binding, and pKa. While detailed pharmacokinetic data for this compound is scarce, a general comparison based on its ester linkage versus Articaine's amide linkage with an ester group can be made.

PropertyThis compound (Ester)Articaine (Amide with Ester Group)Significance
Metabolism Rapidly hydrolyzed by plasma esterases.Primarily metabolized by plasma esterases, with some hepatic metabolism.[3][4]Faster metabolism generally leads to a shorter half-life and lower risk of systemic toxicity.
pKa Data not readily available.7.8[1]Determines the proportion of ionized and non-ionized forms at physiological pH, influencing the onset of action.
Protein Binding Data not readily available.High (approximately 94%)Higher protein binding is associated with a longer duration of action.
Lipid Solubility Data not readily available.HighHigher lipid solubility facilitates penetration of the nerve membrane, contributing to a faster onset.

Performance in Nerve Block Models: A Data-Driven Comparison

A direct comparison of this compound and Articaine in a standardized nerve block model is hampered by the lack of published experimental data for this compound. The following sections present the available data for each agent.

Articaine: A Profile of Efficacy

Articaine has been the subject of numerous studies, often compared to lidocaine, and has demonstrated high success rates in providing local anesthesia for various procedures.

Parameter4% Articaine with 1:100,000 Epinephrine4% Articaine with 1:200,000 Epinephrine
Onset of Anesthesia 1-6 minutesSimilar to 1:100,000 formulation
Duration of Pulpal Anesthesia Approximately 60-75 minutesSlightly shorter than 1:100,000 formulation
Duration of Soft Tissue Anesthesia Approximately 3-5 hoursSimilar to 1:100,000 formulation
Anesthetic Success Rate (Inferior Alveolar Nerve Block) High, often superior to lidocaine.Generally high.

Note: The success rate and duration can vary depending on the specific nerve block technique, anatomical location, and patient-specific factors.

This compound: An Undefined Profile

Currently, there is a notable absence of published, peer-reviewed clinical trial data detailing the efficacy of this compound in specific nerve block models. While some sources suggest its use in topical and epidural anesthesia, quantitative data on success rates, onset, and duration of action in peripheral nerve blocks are not available. One study on a related compound, n-butyl-p-aminobenzoate, in a rat model indicated an onset and duration comparable to bupivacaine when administered as a solution. However, these findings cannot be directly extrapolated to this compound in a clinical setting.

Experimental Protocols: A Methodological Overview

To facilitate future comparative studies, this section outlines a general experimental protocol for evaluating the efficacy of a local anesthetic in a nerve block model, based on common methodologies found in articaine research.

Start Study Initiation Subject_Recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) Start->Subject_Recruitment Randomization Randomization (Double-blind, Crossover/Parallel Group) Subject_Recruitment->Randomization Anesthetic_Admin Anesthetic Administration (Standardized Nerve Block Technique) Randomization->Anesthetic_Admin Efficacy_Assessment Efficacy Assessment (e.g., Electric Pulp Test, Pinprick) Anesthetic_Admin->Efficacy_Assessment Data_Collection Data Collection (Onset, Duration, Success Rate, Pain Scores) Efficacy_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 2: A generalized experimental workflow for a clinical trial comparing local anesthetics.

Key Methodological Considerations:

  • Study Design: A randomized, double-blind, crossover or parallel-group design is the gold standard for minimizing bias.

  • Subject Population: Clearly defined inclusion and exclusion criteria are essential for a homogenous study population.

  • Intervention: The type of nerve block, volume and concentration of the anesthetic, and the presence or absence of a vasoconstrictor should be standardized.

  • Outcome Measures:

    • Onset of Anesthesia: Time from injection to the absence of sensation, often measured using objective tests like electric pulp testing or subjective patient feedback.

    • Duration of Anesthesia: Time from onset until the return of normal sensation.

    • Anesthetic Success: A binary outcome (yes/no) based on the ability to perform a standardized procedure without the need for supplemental anesthesia.

    • Pain Assessment: Use of a validated pain scale (e.g., Visual Analog Scale) during the procedure.

  • Safety Assessment: Monitoring and recording of any local or systemic adverse events.

Conclusion and Future Directions

The comparison between this compound and Articaine is currently one-sided due to the extensive body of research supporting Articaine's clinical use and the profound lack of similar data for this compound. Articaine stands as a well-documented local anesthetic with a favorable efficacy and safety profile for nerve blocks.

For this compound to be considered a viable alternative or to have its specific niche in regional anesthesia defined, rigorous scientific investigation is imperative. Future research should prioritize:

  • Pharmacokinetic and Pharmacodynamic Studies: To fully characterize the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.

  • Preclinical Nerve Block Studies: To establish its efficacy and safety in animal models.

  • Randomized Controlled Clinical Trials: To directly compare the performance of this compound with established local anesthetics like Articaine in various nerve block models.

Until such data becomes available, the use of Articaine in clinical practice is supported by a wealth of evidence, while this compound remains a compound with theoretical potential awaiting empirical validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isobutamben

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Isobutamben, a common local anesthetic, thereby minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, always wear:

  • Safety goggles with side-shields

  • Protective gloves (Nitrile gloves are recommended) [1]

  • An impervious laboratory coat [2]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][2] An accessible safety shower and eye wash station are mandatory in any area where this compound is handled.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal method for this compound depends on its form (solid or liquid) and quantity. All waste generated should be treated as chemical waste and segregated from regular trash.

1. Solid this compound Waste:

  • Small Quantities: For minor spills or residual amounts, carefully sweep the solid material onto paper. Place the paper and the collected solid into a designated, clearly labeled hazardous waste container. Do not dispose of solid this compound in the regular trash.

  • Unused or Expired Product: Leave the chemical in its original container. Ensure the container is securely sealed and properly labeled as "Hazardous Waste" with the chemical name "this compound."

2. Liquid this compound Solutions:

  • Small Spills (<50 mL): Absorb the liquid onto an inert material such as paper towels, vermiculite, or perlite. Allow the solvent to evaporate in a fume hood. Once completely dry, the absorbent material should be placed in a sealed, labeled hazardous waste container.

  • Large Spills (>50 mL): Contain the spill using an absorbent material like diatomite or universal binders. Scoop the mixture into a designated hazardous waste container, seal it, and store it for collection by a licensed waste contractor.

  • Concentrated Solutions: Never dispose of concentrated this compound solutions down the drain. Collect these solutions in a sealed, labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • Dilute Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be suitable for drain disposal after neutralization, it is best practice to treat all solutions containing this compound as chemical waste. Collect these solutions in a designated aqueous hazardous waste container.

3. Contaminated Labware:

  • Grossly Contaminated Glassware: The first rinse of glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be disposed of down the drain, but it is advisable to consult your institution's Environmental Health and Safety (EHS) guidelines.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.

4. Final Disposal:

All collected this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor. Ensure that all waste containers are properly labeled and stored in a designated, secure area while awaiting pickup.

Quantitative Data Summary

ParameterGuidelineSource
Small Liquid Spill < 50 mL
Large Liquid Spill > 50 mL

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isobutamben_Disposal_Workflow start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid Solid Waste waste_form->solid Solid liquid Liquid Waste waste_form->liquid Liquid contaminated_labware Contaminated Labware waste_form->contaminated_labware Labware solid_quantity Small or Large Quantity? solid->solid_quantity liquid_quantity Spill or Solution? liquid->liquid_quantity labware_proc Collect first rinse as hazardous waste. Triple rinse for non-hazardous disposal. contaminated_labware->labware_proc solid_procedure Sweep onto paper, place in hazardous waste container. solid_quantity->solid_procedure Small Quantity original_container Unused/Expired? Keep in original container. solid_quantity->original_container Large/Unused final_disposal Dispose of all containerized waste through a licensed contractor. solid_procedure->final_disposal original_container->final_disposal spill Spill liquid_quantity->spill solution Solution liquid_quantity->solution spill_size <50mL or >50mL? spill->spill_size solution_type Concentrated or Dilute? solution->solution_type small_spill_proc Absorb on paper, evaporate in hood, containerize. spill_size->small_spill_proc <50mL large_spill_proc Absorb with binder, scoop into hazardous waste container. spill_size->large_spill_proc >50mL small_spill_proc->final_disposal large_spill_proc->final_disposal conc_solution_proc Collect in designated hazardous waste container. No drain disposal. solution_type->conc_solution_proc Concentrated dilute_solution_proc Collect in aqueous hazardous waste container. solution_type->dilute_solution_proc Dilute conc_solution_proc->final_disposal dilute_solution_proc->final_disposal labware_proc->final_disposal

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutamben
Reactant of Route 2
Reactant of Route 2
Isobutamben

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.